Azasetron hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-16-4 | |
| Record name | Y 25130 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azasetron hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZASETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Azasetron Hydrochloride: A Technical Guide to its 5-HT3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist.[1] This technical guide provides an in-depth overview of its mechanism of action, key pharmacological data, and the experimental protocols used to characterize its interaction with the 5-HT3 receptor. This document is intended for researchers, scientists, and professionals involved in drug development and related fields. Azasetron is primarily utilized for the management of nausea and vomiting induced by cancer chemotherapy and postoperative recovery.[2]
Chemical and Physical Properties
This compound is a benzamide derivative with the following chemical and physical properties:
| Property | Value | Reference |
| Chemical Name | N-(1-azabicyclo[2.2.2]octan-8-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide hydrochloride | [2] |
| CAS Number | 123040-16-4 | [3] |
| Molecular Formula | C₁₇H₂₀ClN₃O₃ · HCl | [3] |
| Molecular Weight | 386.27 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 301-303 °C | [4] |
| Boiling Point | 558 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in water | [3] |
Mechanism of Action: 5-HT3 Receptor Antagonism
The antiemetic effect of Azasetron is mediated through its competitive antagonism of the 5-HT3 receptor.[2] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[5][6]
During chemotherapy or in the postoperative period, enterochromaffin cells in the small intestine release large amounts of serotonin (5-hydroxytryptamine, 5-HT).[5] This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that leads to the sensation of nausea and the vomiting reflex. Azasetron, by blocking these receptors, prevents the binding of serotonin and thereby inhibits the emetic signaling pathway.[6]
Signaling Pathway of the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the neuronal membrane and initiation of the emetic signal. Azasetron competitively binds to the same site as serotonin but does not activate the channel, thus preventing this depolarization.
Figure 1. Simplified signaling pathway of 5-HT3 receptor-mediated emesis and the antagonistic action of Azasetron.
Quantitative Pharmacological Data
The potency and affinity of this compound for the 5-HT3 receptor have been determined through various in vitro assays.
| Parameter | Value | Species/Tissue | Reference |
| Ki (Inhibitor Constant) | 0.33 nM | Rat small intestine | [7] |
| pKi | 9.27 | Not Specified | [2] |
| IC50 | 0.33 nM | Not Specified | [8] |
Note: A specific pA2 value for Azasetron from a functional assay was not found in the reviewed literature. The pA2 value is a measure of the potency of an antagonist in a functional assay and is determined through Schild analysis.
Pharmacokinetic Properties
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | ~90% | Human | Oral | [9] |
| Excretion (unmetabolized) | 60-70% in urine | Human | IV and Oral | [9] |
| Cmax | 904.8 ng/ml | Rabbit | Rectal | [7] |
| Tmax | 0.18 h | Rabbit | Rectal | [7] |
| AUC (in liver cirrhosis) | 531 ng.h/ml | Human | Not Specified | [10] |
Note: A comprehensive human pharmacokinetic profile including Cmax, Tmax, and half-life was not available in a consolidated table in the reviewed literature.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibitor constant (Ki) of a test compound like Azasetron for the 5-HT3 receptor.
Objective: To quantify the affinity of Azasetron for the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
Radioligand: [³H]-Granisetron
-
Test compound: this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters (GF/B)
-
Cell harvester and liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the 5-HT3 receptor.
-
Homogenize cells in lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add binding buffer, [³H]-Granisetron, and membrane preparation.
-
Non-specific Binding: Add a high concentration of a non-labeled 5-HT3 antagonist (e.g., unlabeled Granisetron), [³H]-Granisetron, and membrane preparation.
-
Competitive Binding: Add serial dilutions of Azasetron, [³H]-Granisetron, and membrane preparation.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Azasetron concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Azasetron that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. General workflow for a radioligand binding assay.
In Vivo Model of Cisplatin-Induced Emesis
This protocol describes an in vivo model in ferrets to evaluate the anti-emetic efficacy of compounds like Azasetron.
Objective: To assess the ability of Azasetron to prevent chemotherapy-induced vomiting.
Materials:
-
Male ferrets
-
Cisplatin
-
This compound
-
Vehicle control (e.g., saline)
-
Observation cages
Methodology:
-
Acclimatization: Acclimate ferrets to the experimental conditions and observation cages.
-
Drug Administration:
-
Administer Azasetron (or vehicle) intravenously or orally at a predetermined time before cisplatin challenge.
-
-
Induction of Emesis:
-
Administer cisplatin intravenously to induce emesis.
-
-
Observation:
-
Observe the animals continuously for a set period (e.g., 4-8 hours) and record the number of retches and vomits.
-
-
Data Analysis:
-
Compare the number of emetic episodes in the Azasetron-treated group to the vehicle-treated group.
-
Calculate the percentage inhibition of emesis for the Azasetron-treated group.
-
Figure 3. Workflow for an in vivo model of cisplatin-induced emesis.
Conclusion
This compound is a high-affinity, selective 5-HT3 receptor antagonist with proven efficacy as an anti-emetic agent. Its mechanism of action is well-characterized, involving the competitive blockade of serotonin at 5-HT3 receptors in the periphery and central nervous system. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a comprehensive technical overview for researchers and drug development professionals working with this compound or in the broader field of 5-HT3 receptor pharmacology. Further research to fully elucidate the human pharmacokinetic profile and determine a definitive pA2 value would be beneficial.
References
- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS 123040-16-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacology of Azasetron Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth technical guide on the core pharmacology of Azasetron hydrochloride.
Introduction
This compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] Classified as a benzamide derivative, it is clinically utilized for its antiemetic properties in managing nausea and vomiting, particularly those induced by chemotherapy (CINV), radiotherapy (RINV), and postoperative procedures (PONV).[1][3] Its high selectivity and efficacy are rooted in its specific interaction with the 5-HT3 receptor, a key component in the emetic reflex pathway. This document provides a comprehensive overview of its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used for its characterization.
Mechanism of Action
The antiemetic effect of Azasetron is achieved through the competitive and selective blockade of 5-HT3 receptors. The emetic reflex, especially in the context of chemotherapy, is initiated by the release of large quantities of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][3] This released serotonin then activates 5-HT3 receptors located on peripheral vagal afferent nerves and centrally in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1][3] Activation of these ligand-gated ion channels leads to rapid neuronal depolarization, transmitting the emetic signal to the vomiting center in the brainstem.[3][4]
This compound acts as a competitive antagonist at these 5-HT3 receptors, preventing serotonin from binding and thereby interrupting the emetic signaling cascade.[3] Its high selectivity for the 5-HT3 receptor subtype minimizes off-target effects that are often associated with less selective antiemetic agents.[1]
Pharmacodynamics
The pharmacodynamic properties of Azasetron are defined by its high-affinity binding to the 5-HT3 receptor and its resulting antiemetic efficacy.
Receptor Binding Profile
Azasetron demonstrates high affinity and selectivity for the 5-HT3 receptor. It has negligible affinity for other receptor types, including dopamine D2, histamine H1, muscarinic, and adrenergic receptors, which contributes to its favorable side-effect profile.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | 0.33 nM | Rat Small Intestine | [3H]granisetron | [5] |
| Ki | 0.54 nM | Rat Cerebral Cortex | [3H]granisetron | [5] |
| Ki | 2.9 nM | Rat Cortex | [3H]quipazine | |
| IC50 | 0.33 nM | - | - | [6][7] |
| pKi | 9.27 | - | - | [8][9] |
Antiemetic Efficacy
The potent receptor binding of Azasetron translates to significant antiemetic activity in both preclinical models and clinical settings.
| Model/Setting | Emetogen | Dose of Azasetron | Outcome | Reference |
| Preclinical (Ferrets, Dogs) | Cytotoxic Drugs | 0.1-1 mg/kg p.o. | Effective inhibition of emesis | |
| Preclinical (Ferrets, Dogs) | X-radiation | 0.1-0.3 mg/kg i.v. | Effective inhibition of emesis | |
| Clinical (Hepatocellular Carcinoma) | Cisplatin (CDDP) | 10 mg i.v. (+ steroid) | 97% response rate, 66% complete response | [10] |
| Clinical (CINV) | Cisplatin (CDDP) | 5 mg i.v. x2 | Significantly greater inhibition of vomiting vs. 10 mg single dose on Day 1 & 2 | [11] |
| Clinical (Delayed CINV) | Chemotherapy | 10 mg p.o. | Inferior to Ondansetron for delayed CINV (45% vs 54.5% complete response) | [12] |
Pharmacokinetics
Azasetron exhibits a pharmacokinetic profile suitable for its clinical application, characterized by high bioavailability and predominantly renal excretion.[2][3]
| Parameter | Value | Species | Notes | Reference |
| Bioavailability | ~90% | Human | Saturable transport mechanism in the small intestine. | [2] |
| Excretion | 60-70% | Human | Excreted as unmetabolized drug in urine. | [2] |
| Metabolism | Hepatic | Human | Involves cytochrome P450 enzymes. | [3] |
| Distribution | Wide | Human | Acts on both peripheral and central 5-HT3 receptors. | [3] |
| AUC | 531 ng·h/ml | Human (with liver cirrhosis) | Greater than that of healthy volunteers. | [10] |
| Cmax | 44.88 ± 7.16 ng/mL | Bama miniature pig | Following 0.5 mg/kg i.v. administration. | [13][14] |
| Tmax | 66.00 ± 22.98 h | Bama miniature pig | Following 0.5 mg/kg i.v. administration. | [13][14] |
Clinical Profile
Indications and Dosage
This compound is approved for the management of nausea and vomiting associated with chemotherapy, radiotherapy, and surgery.[1] The standard adult dose is 10 mg administered once daily, either orally or intravenously.[8][9] For CINV, it is typically administered 30 minutes prior to chemotherapy.[1]
Safety and Tolerability
Azasetron is generally well-tolerated, with most adverse events being mild and transient.[1]
| Adverse Event Profile | Details | Reference |
| Common Adverse Events | Headache, dizziness, constipation, fatigue, hiccups. | [1][12] |
| Serious/Rare Adverse Events | Hypersensitivity reactions (rash, anaphylaxis), QT interval prolongation. | [1] |
| Contraindications | Known hypersensitivity; history of prolonged QT interval. | [1] |
| Drug Interactions | Potential for Serotonin Syndrome with other serotonergic agents (e.g., SSRIs); compounded QT prolongation risk with other QT-prolonging drugs. | [1] |
| Special Populations | Dose adjustments or close monitoring may be required in patients with severe hepatic impairment. | [1] |
Key Experimental Protocols
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of Azasetron for the 5-HT3 receptor.
Objective: To quantify the binding affinity of this compound for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in 5-HT3 receptors (e.g., rat small intestine or cerebral cortex) or membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).[4][5]
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.[4]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating centrifugation.
-
Resuspend the final pellet in binding buffer. Determine protein concentration via a Bradford or BCA assay and store at -80°C.[4]
-
-
Competitive Binding Assay:
-
Set up assay tubes or a 96-well plate in triplicate.
-
Total Binding: Add binding buffer, a fixed concentration of radioligand (e.g., [3H]granisetron at its Kd, ~0.3 nM), and the membrane preparation (20-50 µg protein).[4]
-
Non-specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM Granisetron) to saturate the receptors.[4]
-
Competitive Binding: Same as Total Binding, but with the addition of serially diluted this compound (e.g., from 10 pM to 100 µM).[4]
-
-
Incubation and Filtration:
-
Incubate the reaction mixture at room temperature for 60 minutes.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[4]
-
Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.[4]
-
-
Quantification and Analysis:
-
Place dried filters in scintillation vials with scintillation cocktail.[4]
-
Measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding (Total Binding CPM - NSB CPM).
-
Plot the percentage of specific binding against the log concentration of Azasetron to determine the IC50 value (the concentration of Azasetron that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Antiemetic Efficacy Model (Ferret)
The ferret is a gold-standard model for antiemetic research due to its well-developed emetic reflex, which is pharmacologically similar to that of humans.[15][16]
Objective: To evaluate the in vivo efficacy of this compound against cisplatin-induced emesis.
Methodology:
-
Animal Acclimatization:
-
House adult male ferrets individually and allow them to acclimate to the laboratory environment for at least one week. Provide food and water ad libitum.
-
-
Experimental Groups:
-
Randomly assign animals to treatment groups (n=6-8 per group), including:
-
Vehicle Control (e.g., saline) + Cisplatin
-
Azasetron (e.g., 0.1, 0.3, 1.0 mg/kg) + Cisplatin
-
-
-
Drug Administration:
-
Administer Azasetron or vehicle via the desired route (e.g., oral gavage or intravenous injection) 30-60 minutes prior to the emetogenic challenge.
-
-
Emetogenic Challenge:
-
Observation and Data Collection:
-
Place each ferret in a clean observation cage and video-record or observe directly for a set period (e.g., 4-6 hours for acute emesis).[15]
-
Quantify the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
Record the latency to the first emetic episode.[15]
-
-
Statistical Analysis:
-
Compare the frequency of emetic episodes and latency between the Azasetron-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test or Mann-Whitney U test).
-
Clinical Trial Protocol for CINV
This protocol outlines a typical Phase III, randomized, double-blind, active-comparator trial to evaluate Azasetron for preventing CINV.
Objective: To determine the efficacy and safety of Azasetron compared to a standard-of-care 5-HT3 antagonist in patients receiving highly emetogenic chemotherapy (HEC).
Methodology:
-
Study Design: Randomized, double-blind, active-comparator, multicenter trial.[12][18]
-
Patient Population:
-
Inclusion Criteria: Adult cancer patients scheduled to receive their first cycle of a highly emetogenic chemotherapy regimen (e.g., high-dose cisplatin, or an anthracycline-cyclophosphamide combination).[18][19]
-
Exclusion Criteria: Prior chemotherapy, significant nausea or vomiting within 24 hours of randomization, use of other antiemetics.
-
-
Randomization and Blinding:
-
Patients are randomized in a 1:1 ratio to receive either Azasetron or the active comparator (e.g., Ondansetron).
-
Both patients and investigators are blinded to the treatment assignment. A double-dummy design may be used if formulations differ.[12]
-
-
Treatment Regimen:
-
Arm A (Investigational): Azasetron (10 mg, i.v. or p.o.) + standard-of-care background therapy (e.g., dexamethasone and an NK-1 receptor antagonist).[18][19]
-
Arm B (Control): Active Comparator (e.g., Ondansetron) + standard-of-care background therapy.
-
Permitted rescue medications and their administration schedule are standardized across both arms.[18]
-
-
Efficacy Assessments:
-
Primary Endpoint: Complete Response (CR), defined as no emetic episodes and no use of rescue medication during the overall phase (0-120 hours post-chemotherapy).[18][20]
-
Secondary Endpoints:
-
CR in the acute phase (0-24 hours) and delayed phase (24-120 hours).
-
Proportion of patients with no nausea.
-
Time to first emetic episode.
-
Patient-reported outcomes using validated scales (e.g., visual analog scale for nausea).
-
-
-
Safety Assessment:
-
Adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory tests are monitored throughout the study.[12]
-
-
Data Analysis:
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Azasetron - Wikipedia [en.wikipedia.org]
- 9. Azasetron [medbox.iiab.me]
- 10. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 16. Value of mink vomit model in study of anti-emetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Antiemetics: American Society of Clinical Oncology Clinical Practice Guideline Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Azasetron hydrochloride chemical structure and synthesis
An In-depth Technical Guide on the Chemical Structure and Synthesis of Azasetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key physicochemical and pharmacological properties of this compound. This compound is a potent and selective serotonin 5-HT3 receptor antagonist, primarily utilized as an antiemetic for managing nausea and vomiting induced by chemotherapy, radiotherapy, and postoperative procedures.[1]
Chemical Structure and Identification
This compound is a benzamide derivative with a distinct chemical structure compared to indole-type 5-HT3 receptor antagonists.[2] The molecule is a racemic mixture.[3]
-
IUPAC Name: N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide hydrochloride[4]
-
CAS Number: 123040-16-4[5]
-
Molecular Formula: C₁₇H₂₀ClN₃O₃ · HCl[3]
-
Molecular Weight: 386.27 g/mol [5]
Caption: Chemical Structure of this compound.
Physicochemical and Pharmacokinetic Properties
This compound is a white crystalline solid soluble in water.[5][6] A summary of its key properties is presented below.
| Property | Value | References |
| Physical Properties | ||
| Melting Point | 301-303°C | [5] |
| Water Solubility | 20 mg/mL (51.78 mM) | [7][8] |
| Pharmacokinetic Properties | ||
| Bioavailability (Oral) | ~90% | [2][9] |
| Excretion | 60-70% as unmetabolized form in urine | [2] |
| Pharmacodynamic Properties | ||
| 5-HT₃ Receptor Affinity (Ki) | 0.33 nM (rat small intestine) | [10][11] |
| 5-HT₃ Receptor Affinity (IC₅₀) | 0.33 nM | [7][12] |
Mechanism of Action: 5-HT₃ Receptor Antagonism
Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a significant release of serotonin (5-HT).[1] This released serotonin binds to 5-HT₃ receptors located on vagal afferent nerve terminals and in the chemoreceptor trigger zone (CTZ) in the brainstem.[13] Activation of these receptors transmits signals to the vomiting center in the medulla, initiating the emetic reflex.[13]
Azasetron is a potent and highly selective antagonist of these 5-HT₃ receptors.[1] By competitively blocking the binding of serotonin to these receptors in both the peripheral and central nervous systems, azasetron effectively interrupts the emetic signaling pathway, thereby preventing nausea and vomiting.[1][13]
Caption: Azasetron's Mechanism of Action.
Chemical Synthesis
The synthesis of azasetron involves the preparation of key intermediates, followed by a final condensation step. One documented approach involves the synthesis of 3-(2-chloroacetylamino)-5-chlorosalicylic acid methyl ester as a crucial intermediate.[14] The general workflow involves the reduction of a nitro group, acylation, and subsequent cyclization and condensation steps.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Y 25130 | C17H21Cl2N3O3 | CID 115000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 123040-16-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 9. Azasetron - Wikipedia [en.wikipedia.org]
- 10. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. selleckchem.com [selleckchem.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. CN101786963B - Synthesis method of Azasetron intermediate - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Preclinical Anti-emetic Effects of Azasetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical research on the anti-emetic properties of Azasetron hydrochloride. Azasetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1] This guide delves into the core pharmacological data, detailed experimental methodologies, and the underlying mechanisms of action, presenting a valuable resource for professionals in the field of anti-emetic drug development.
Core Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its anti-emetic effects by selectively blocking 5-HT3 receptors.[1] Emesis, particularly that induced by chemotherapy and radiotherapy, is largely triggered by the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1] This released serotonin binds to 5-HT3 receptors located on vagal afferent nerves, which then transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately activating the vomiting reflex.[1] Azasetron competitively inhibits the binding of serotonin to these 5-HT3 receptors, thereby interrupting this signaling pathway and preventing emesis.[1]
The high affinity of Azasetron for the 5-HT3 receptor is a key determinant of its potency. Preclinical studies have demonstrated a high binding affinity, with a reported pKi value of 9.27.
Signaling Pathway of Chemotherapy-Induced Emesis and Azasetron's Intervention
Quantitative Preclinical Efficacy
The anti-emetic efficacy of this compound has been quantified in various animal models, primarily focusing on its ability to inhibit emesis induced by chemotherapeutic agents.
Receptor Binding Affinity
A crucial aspect of Azasetron's pharmacological profile is its high affinity for the 5-HT3 receptor. This has been determined through radioligand binding assays.
| Radioligand | Tissue Preparation | Ki Value (nM) |
| [3H]granisetron | Rat Small Intestine | 0.33[2] |
| [3H]granisetron | Rat Cerebral Cortex | 0.54[2] |
In Vivo Anti-emetic Activity
Cisplatin-Induced Emesis in Dogs:
Cisplatin is a highly emetogenic agent commonly used to induce vomiting in preclinical anti-emetic studies. Orally administered Azasetron (Y-25130) has demonstrated a dose-dependent inhibition of cisplatin-induced emesis in dogs.
| Dose (mg/kg, p.o.) | Effect on Emesis |
| 0.1 - 1.0 | Dose-dependently prolonged the latency to the first vomit and decreased the number of vomiting episodes.[1] |
Doxorubicin/Cyclophosphamide-Induced Emesis in Ferrets:
A combination of doxorubicin and cyclophosphamide is another established model for inducing emesis. Azasetron has shown significant efficacy in this model.
| Dose (mg/kg, p.o.) | Effect on Emesis |
| 0.1 - 1.0 | Inhibited emesis induced by the combined treatment.[1] |
Cisplatin-Induced Delayed Emesis in Ferrets:
Azasetron has also been shown to be effective against the delayed phase of chemotherapy-induced emesis.
| Dose (mg/kg/day, p.o.) | Treatment Duration | Effect on Delayed Emesis |
| 1 | 4 days | Significantly decreased emesis by approximately 50%. |
Detailed Experimental Protocols
The following sections outline the methodologies employed in key preclinical studies to evaluate the anti-emetic effects of this compound.
Cisplatin-Induced Emesis Model in Dogs
This model is a standard for assessing the efficacy of anti-emetic agents against acute chemotherapy-induced vomiting.
Experimental Workflow:
Protocol Details:
-
Animal Model: Beagle dogs are commonly used for these studies. The animals are typically fasted overnight before the experiment.
-
Drug Administration: this compound (or vehicle control) is administered orally at varying doses (e.g., 0.1, 0.3, 1.0 mg/kg) one hour prior to the administration of the emetogen.
-
Emetogen Administration: Cisplatin is administered intravenously, often at a dose of 3 mg/kg.
-
Observation: The animals are observed for a set period, typically 8 hours, for signs of emesis.
-
Data Collection: The primary endpoints measured are the latency to the first vomit and the total number of retching and vomiting episodes.
Doxorubicin and Cyclophosphamide-Induced Emesis in Ferrets
This model is used to evaluate anti-emetic efficacy against a combination chemotherapy regimen.
Experimental Workflow:
Protocol Details:
-
Animal Model: Ferrets are the preferred model for this type of study.
-
Drug Administration: this compound is administered orally at doses ranging from 0.1 to 1.0 mg/kg.
-
Emetogen Administration: A combination of doxorubicin and cyclophosphamide is administered intravenously to induce emesis.
-
Observation: The animals are observed for emetic episodes for a period of 4 to 6 hours.
-
Data Collection: The total number of retches and vomits are recorded.
Conclusion
The preclinical data robustly support the efficacy of this compound as a potent and selective 5-HT3 receptor antagonist for the prevention of chemotherapy-induced emesis. Its high receptor binding affinity translates to significant anti-emetic activity in various animal models, including against both acute and delayed phases of emesis. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel anti-emetic therapies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Receptor Affinity and pKi Value of Azasetron Hydrochloride
This technical guide provides a comprehensive overview of the binding characteristics of this compound, a potent and selective 5-HT₃ receptor antagonist. The document details its receptor affinity, expressed as pKi and Ki values, outlines the experimental methodologies used for these determinations, and illustrates the associated signaling pathways.
Introduction to this compound
Azasetron is a highly effective antiemetic agent used to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Its therapeutic action is mediated through the competitive antagonism of the 5-hydroxytryptamine-3 (5-HT₃) receptor.[3] This receptor is a ligand-gated ion channel, and its blockade by azasetron prevents the initiation of the emetic reflex triggered by serotonin release.[2][3][4] Azasetron is noted for its high selectivity and affinity for the 5-HT₃ receptor, which contributes to its potent antiemetic properties.[3][5]
Receptor Affinity and pKi Value of Azasetron
The affinity of a ligand for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), the equilibrium constant (Kd), or their logarithmic transformations (pKi or pKd). A lower Ki value and a higher pKi value indicate a stronger binding affinity.
Azasetron demonstrates high affinity for the 5-HT₃ receptor. The reported binding values vary slightly depending on the experimental system and tissue preparation.
| Parameter | Value | Receptor/Tissue | Source |
| pKi | 9.27 | 5-HT₃ Receptor | [1] |
| Ki | 0.33 nM | 5-HT₃ Receptor (Rat Small Intestine) | [6][7] |
| Ki | 0.54 nM | 5-HT₃ Receptor (Rat Cerebral Cortex) | [6] |
| IC₅₀ | 0.33 nM | 5-HT₃ Receptor | [8] |
Note: The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of a biological process by 50%. It can be converted to a Ki value. The pKi is the negative base-10 logarithm of the Ki value (pKi = -log₁₀(Ki)). For a Ki of 0.33 nM, the corresponding pKi is approximately 9.48.
Signaling Pathway of the 5-HT₃ Receptor
The 5-HT₃ receptor is unique among serotonin receptors as it is an ionotropic receptor, or ligand-gated ion channel, rather than a G-protein coupled receptor.[9][10] Its activation leads to rapid depolarization of the neuron.
Mechanism of Action:
-
Serotonin Release: Stimuli such as chemotherapy cause the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[3]
-
Receptor Binding: Serotonin binds to 5-HT₃ receptors located on the terminals of vagal afferent nerves.[3][4]
-
Channel Opening: This binding event triggers a conformational change in the receptor, opening a central ion pore.[10]
-
Cation Influx: The open channel allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, into the neuron.[9][10]
-
Depolarization: The influx of positive ions leads to membrane depolarization, generating an action potential.
-
Signal Transmission: This signal is transmitted to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately activating the vomiting center.[3][4]
Inhibition by Azasetron: this compound acts as a competitive antagonist at the 5-HT₃ receptor.[3] It binds to the same site as serotonin but does not activate the channel. By occupying the receptor, it prevents serotonin from binding and initiating the signaling cascade, thus effectively blocking the emetic signal.[2][3]
Experimental Protocols: Radioligand Binding Assay
The binding affinity (Ki) of azasetron is determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (azasetron) to compete with a radiolabeled ligand for binding to the target receptor.[10]
Objective: To determine the inhibitory constant (Ki) of azasetron for the 5-HT₃ receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human 5-HT₃ receptor (e.g., HEK293 cells) or from native tissues like the rat small intestine or cerebral cortex.[6][9]
-
Radioligand: A high-affinity 5-HT₃ receptor antagonist labeled with a radioisotope, typically [³H]-Granisetron or [³H]-GR65630.[6][9][10]
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration of a known, unlabeled 5-HT₃ antagonist (e.g., Granisetron).[9]
-
Buffers: Lysis buffer, binding buffer, and wash buffer.
-
Equipment: Homogenizer, centrifuge, 96-well plates, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT₃ receptor.[9]
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.[9][11]
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -80°C.[9][11]
-
-
Binding Assay (performed in triplicate in a 96-well plate):
-
Total Binding: Incubate cell membranes with the radioligand ([³H]-Granisetron).[9]
-
Non-specific Binding (NSB): Incubate cell membranes with the radioligand in the presence of a high concentration of an unlabeled antagonist to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.[9]
-
Competitive Binding: Incubate cell membranes with the radioligand and varying concentrations of azasetron.[9]
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The receptors and bound ligands are trapped on the filter, while unbound ligands pass through.[9][11]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9][11]
-
-
Quantification:
-
Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[9]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the azasetron concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of azasetron that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Benzamide Derivative Structure of Azasetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, belonging to the benzamide class of compounds. It is clinically utilized as an antiemetic agent to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The therapeutic efficacy of this compound is intrinsically linked to its unique molecular architecture, which facilitates high-affinity binding to the 5-HT3 receptor. This technical guide provides a comprehensive investigation into the benzamide derivative structure of this compound, detailing its physicochemical properties, synthesis, analytical characterization, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Core Structure and Physicochemical Properties
This compound, chemically named N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride, possesses a complex heterocyclic structure. The core of the molecule is a benzoxazine ring system, which is characteristic of this class of 5-HT3 antagonists. The benzamide linkage connects this core to a quinuclidine moiety, a bicyclic amine that is crucial for its interaction with the receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀ClN₃O₃ · HCl | [1][2] |
| Molecular Weight | 386.27 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 301-303 °C | [1] |
| Boiling Point | 558 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in water | [1] |
| pKa | Data not readily available in cited literature | |
| LogP | Data not readily available in cited literature |
Synthesis and Structural Elucidation
The synthesis of this compound is a multi-step process that involves the construction of the benzoxazine carboxamide core and its subsequent coupling with the quinuclidine side chain. While a detailed, step-by-step industrial synthesis protocol is proprietary, a representative synthetic approach can be outlined based on available literature. A publication mentions a nine-step synthesis starting from methyl 5-chloro-2-hydroxyl benzoic acid, involving key steps like nitration and reduction.[4] A patent describes the synthesis of a key intermediate, 3-(2-chloroacetylamino)-5-methyl-chlorosalicylate, from 3-nitro-5-methyl-chlorosalicylate.[5]
Representative Synthetic Workflow
Below is a conceptual workflow for the synthesis of this compound.
Experimental Protocols for Structural Characterization
The structural integrity and purity of this compound are confirmed using a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method is crucial for purity assessment and quantification.
-
Column: C18 (150 mm × 4.6 mm, 5.0 µm).[6]
-
Mobile Phase: Acetonitrile and 0.05 mol·L⁻¹ potassium dihydrogen phosphate (pH 4.0) (25:75 v/v).[6]
-
Flow Rate: 1.0 mL·min⁻¹.[6]
-
Detection: UV at 307 nm.[6]
-
Injection Volume: 20 µL.
-
Procedure: A standard solution of this compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the peak area is compared with the standard curve to determine the purity and concentration. The method should be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Mass Spectrometry (MS)
MS is employed to determine the molecular weight and fragmentation pattern.
-
Ionization Technique: Electrospray Ionization (ESI).
-
Analysis Mode: Positive ion mode.
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. Tandem mass spectrometry (MS/MS) is used to induce fragmentation and analyze the resulting daughter ions, providing further structural confirmation. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the quinuclidine ring.
Pharmacological Profile
Mechanism of Action: 5-HT3 Receptor Antagonism
Nausea and vomiting, particularly those induced by chemotherapy, are often triggered by the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex.
This compound is a competitive antagonist of the 5-HT3 receptor.[7] By binding to these receptors with high affinity, it blocks the action of serotonin, thereby preventing the initiation of the emetic signal cascade.
Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the neuron. The downstream signaling cascade involves calcium-dependent pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for optimizing its clinical use.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Bioavailability (Oral) | ~90% | Human | [8] |
| Excretion (Unchanged in urine) | 60-70% | Human | [8] |
| Cmax (0.5 mg/kg, IV) | 44.88 ± 7.16 ng/mL | Miniature Pig | [9] |
| Tmax (0.5 mg/kg, IV) | 66.00 ± 22.98 h | Miniature Pig | [9] |
| Volume of Distribution (Vd) | Data not readily available in cited literature | ||
| Clearance (CL) | Data not readily available in cited literature |
Note: The Cmax and Tmax values are from an intravenous study in miniature pigs and may not be directly comparable to oral administration in humans.
Structure-Activity Relationship
The potent antagonistic activity of this compound at the 5-HT3 receptor is a direct consequence of its specific structural features. The structure-activity relationship (SAR) of benzamide derivatives reveals key pharmacophoric elements.
The aromatic benzoxazine core is believed to engage in lipophilic interactions within the receptor binding pocket. The amide linker provides critical hydrogen bonding capabilities. The basic nitrogen of the quinuclidine ring is protonated at physiological pH, allowing for a crucial ionic interaction with an acidic amino acid residue in the 5-HT3 receptor.
Conclusion
This compound is a well-established antiemetic agent whose efficacy is deeply rooted in its benzamide derivative structure. Its unique combination of a benzoxazine core, an amide linker, and a quinuclidine moiety allows for high-affinity and selective antagonism of the 5-HT3 receptor. This technical guide has provided a detailed overview of its structure, physicochemical properties, synthetic considerations, analytical methodologies, and pharmacological action. A thorough understanding of these aspects is paramount for the continued development of novel and improved 5-HT3 receptor antagonists and for the effective clinical application of existing therapies like this compound. Further research to fully elucidate its pKa, logP, and detailed pharmacokinetic profiles in various preclinical models would provide even greater insights for drug development professionals.
References
- 1. Development of potent serotonin-3 (5-HT3) receptor antagonists. II. Structrue-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4- diazepin-6-yl)carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of the 5-HT3 Receptor Antagonist this compound [jcpu.cpu.edu.cn]
- 5. CN101786963B - Synthesis method of Azasetron intermediate - Google Patents [patents.google.com]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
Azasetron hydrochloride CAS number and chemical properties
CAS Number: 123040-16-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and mechanism of action of Azasetron hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is a potent and selective 5-HT3 receptor antagonist used in the management of nausea and vomiting induced by chemotherapy.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₁Cl₂N₃O₃ | [1] |
| Molecular Weight | 386.27 g/mol | [1] |
| Melting Point | 301-303 °C | [4] |
| Boiling Point | 558 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in water (20 mg/mL, requires sonication), PBS (50 mg/mL, requires sonication), and DMSO (2.22 mg/mL, requires sonication).[1] | [1] |
| pKi | 9.27 | [2] |
| Appearance | White to off-white solid | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.
-
Observation: The temperature at which the substance first begins to melt (onset of melting) and the temperature at which the substance is completely molten (completion of melting) are recorded as the melting range.
Determination of Solubility
The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The saturated solution is filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.
Protocol:
-
Solution Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in water with a constant ionic strength, maintained with a background electrolyte like 0.15 M KCl.[5]
-
Titration Setup: The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
Synthesis and Purification
The synthesis of this compound is a multi-step process. A general synthetic pathway is outlined below.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Purification by Recrystallization
Crude this compound can be purified by recrystallization to obtain a product with high purity.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol and isopropyl ether.[2]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quality control of this compound, including assay and impurity profiling.
HPLC Method for Assay and Related Substances
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.0) (25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 307 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound and its related substances in the sample can be calculated by comparing the peak areas with those of the standard.
Analytical Workflow
Caption: Quality control workflow for this compound using HPLC.
Mechanism of Action and Signaling Pathway
Azasetron is a selective antagonist of the serotonin 5-HT3 receptor.[2] These receptors are ligand-gated ion channels.[6] When serotonin (5-HT) binds to the 5-HT3 receptor, it opens the channel, allowing for the influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺), leading to neuronal depolarization.[6] Azasetron competitively blocks the binding of serotonin to this receptor, thereby inhibiting this depolarization and its downstream effects, which are implicated in the emetic reflex.
The downstream signaling cascade following 5-HT3 receptor activation involves an increase in intracellular calcium, which can activate various signaling molecules.
References
A Technical Guide to the Stereoisomers and Enantiomers of Azasetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azasetron hydrochloride is a potent and selective serotonin 5-HT₃ receptor antagonist widely utilized for its antiemetic properties.[1] It is particularly effective in managing nausea and vomiting induced by chemotherapy, radiotherapy, and postoperative recovery.[1] Chemically, Azasetron belongs to the benzoxazine class of compounds and, like many pharmaceuticals, possesses a chiral center, meaning it exists as a pair of stereoisomers. The commercially available form of this compound is a racemic mixture, an equal parts combination of its two enantiomers.
In pharmaceutical sciences, the stereochemistry of a drug is of paramount importance, as individual enantiomers of a chiral molecule can exhibit significant differences in pharmacology, pharmacokinetics, and toxicology.[2][3] This technical guide provides an in-depth exploration of the stereoisomers of this compound, covering its chemical properties, stereospecific pharmacological activities, and relevant experimental protocols for its analysis. A notable development in this area is the investigation of the R-enantiomer, known as Arazasetron, for therapeutic indications beyond antiemesis, underscoring the distinct biological profiles of these stereoisomers.[4]
Chemical Structure and Stereochemistry
Azasetron's molecular structure includes a chiral center at the C3 position of the N-(1-azabicyclo[2.2.2]oct-3-yl) moiety. This asymmetry gives rise to two non-superimposable mirror-image isomers, known as enantiomers. These are designated as (R)-Azasetron and (S)-Azasetron.
-
IUPAC Name: (RS)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
-
Molecular Formula: C₁₇H₂₀ClN₃O₃ · HCl
-
Chiral Center: The tertiary carbon atom of the quinuclidine ring to which the amide nitrogen is attached.
The presence of this single chiral center means that Azasetron exists as one pair of enantiomers. The drug product, this compound, is a racemic mixture of these (R) and (S) forms.[4]
Pharmacological Profile and Mechanism of Action
Azasetron's primary mechanism of action is the competitive antagonism of the 5-HT₃ receptor.[5] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[5][6]
During emetogenic stimuli like chemotherapy, enterochromaffin cells in the gut release large quantities of serotonin (5-HT).[5] Serotonin binds to 5-HT₃ receptors, initiating a signal cascade that travels via the vagus nerve to the medulla, ultimately triggering the vomiting reflex.[5] By blocking these receptors, Azasetron effectively interrupts this signaling pathway.[1]
While the antiemetic effect is attributed to the racemic mixture, there is evidence of stereospecific activity. The R-enantiomer, Arazasetron besylate (SENS-401), is under investigation for its potential to prevent hearing loss associated with acoustic trauma and cisplatin-induced ototoxicity, a distinct pharmacological profile from its primary antiemetic use.[4] This suggests that the enantiomers may interact differently with biological targets or possess unique off-target activities.
Stereospecific Activity and Quantitative Data
Detailed comparative data on the binding affinities and pharmacokinetic profiles of the individual (R)- and (S)-enantiomers of Azasetron are not extensively available in public literature. However, data for the racemic mixture provides a baseline for its potent activity. Arazasetron ((R)-Azasetron) is being developed independently, indicating its distinct and therapeutically relevant properties.[4]
The following table summarizes the available quantitative data for racemic Azasetron and other relevant 5-HT₃ antagonists for comparison.
| Parameter | Azasetron (Racemic) | Palonosetron | Ondansetron | Granisetron | Reference |
| Receptor Binding Affinity | |||||
| pKi | 9.27 | ~10 | ~8.2 | ~9.0 | [4] |
| Ki | - | 0.17 nM | 6.16 nM | - | [7] |
| IC₅₀ | 0.33 nM | - | 810 nM | - | [7] |
| Pharmacokinetics (Human) | |||||
| Bioavailability (Oral) | ~90% | ~97% | ~60% | ~60% | [8][9] |
| Elimination Half-life | ~3.8 hours | ~40 hours | ~3.8 hours | ~9 hours | [9][10] |
| Excretion (Unchanged) | 60-70% in urine | ~40% in urine | <5% in urine | ~12% in urine | [8][10] |
Experimental Protocols
The separation and analysis of stereoisomers are critical in drug development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[11][12]
Representative Protocol: Chiral Separation of Azasetron Enantiomers by HPLC
While a specific, published protocol for Azasetron was not identified in the search, a representative method can be designed based on successful separations of similar chiral amine compounds, such as Ondansetron.[13] This protocol serves as a starting point for method development.
-
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: A polysaccharide-based Chiral Stationary Phase (CSP) is recommended. For example, CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)) or a similar phase known for resolving chiral amines.
-
Dimensions: 4.6 mm x 250 mm, 5 µm particle size.
-
-
Mobile Phase: A normal-phase eluent system is typically effective.
-
Composition: n-Hexane / Ethanol / Diethylamine (DEA) in a ratio such as 50:50:0.1 (v/v/v). The ratio of hexane to alcohol can be adjusted to optimize retention and resolution. DEA is added as a basic modifier to improve peak shape for amine compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 245 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.
-
Expected Outcome: The two enantiomers should elute as distinct, well-resolved peaks, allowing for the determination of enantiomeric purity or ratio.
Conclusion
This compound is a clinically important 5-HT₃ antagonist that is marketed as a racemic mixture. The stereochemistry of the molecule, centered on the quinuclidine ring, dictates its existence as (R)- and (S)-enantiomers. The distinct therapeutic investigation of the R-enantiomer for otoprotective effects highlights the critical principle that enantiomers should be considered as separate pharmacological entities.[4]
For researchers and drug development professionals, the stereospecific synthesis, separation, and characterization of Azasetron are essential. The use of analytical techniques like chiral HPLC is fundamental for quality control and for exploring the unique properties of each enantiomer. A deeper understanding of the stereoselective pharmacokinetics and pharmacodynamics of Azasetron could unlock new therapeutic applications and lead to the development of safer, more effective medications.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Enantioselectivity in Pharmacokinetics: A Mini Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Azasetron - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. selleckchem.com [selleckchem.com]
- 8. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Chiral Resolution of Ondansetron Hydrochloride Enantiomers by High Performance Liquid Chromatography [journal11.magtechjournal.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Azasetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist used as an antiemetic, via High-Performance Liquid Chromatography (HPLC). The described method is applicable for the determination of this compound in pharmaceutical dosage forms and infusion samples. This protocol is based on established and validated methodologies, ensuring accuracy, precision, and robustness for research and quality control purposes.
Introduction
This compound is a critical therapeutic agent for managing nausea and vomiting, particularly that induced by chemotherapy.[1] Accurate and reliable quantification of this compound in pharmaceutical preparations is essential for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of drug substances. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Chromatographic Conditions
A stable and reproducible chromatographic separation of this compound can be achieved using a C18 column with an isocratic mobile phase composed of an organic solvent and an aqueous buffer. The method presented here is a compilation from several validated studies.[2][3][4]
| Parameter | Condition |
| Chromatographic Column | C18 (e.g., InertSustain C18, 150 mm × 4.6 mm, 5.0 μm)[2] |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.0) (25:75 v/v)[2] |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Column Temperature | 30°C[2][3] |
| Detection Wavelength | 307 nm[2] or 302 nm[3][4] |
| Injection Volume | 20 µL[4] |
| Run Time | Approximately 15 minutes[2] |
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[2] Key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 5.0 – 100.0 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Determined at a signal-to-noise ratio of 3:1[2] |
| Limit of Quantification (LOQ) | Determined at a signal-to-noise ratio of 10:1[2][3] |
| Precision (RSD%) | < 2.5%[2] |
| Accuracy (Recovery %) | Typically within 98-102% |
| Robustness | The method is robust against small variations in flow rate, mobile phase pH, and column temperature.[2] |
Experimental Protocol
This section provides a step-by-step protocol for the quantification of this compound using the HPLC method described above.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (to adjust pH)
-
Water (HPLC grade)
-
Commercial injection of this compound (e.g., 5 mg/mL)[2]
Preparation of Solutions
2.1. Mobile Phase Preparation (0.05 M KH₂PO₄, pH 4.0)
-
Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution.
-
Adjust the pH of the solution to 4.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in a 75:25 (v/v) ratio.
-
Degas the mobile phase before use.
2.2. Standard Stock Solution Preparation (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
2.3. Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 25, 50, and 100 µg/mL).
2.4. Sample Preparation (from Injection Dosage Form)
-
Take a known volume of the commercial this compound injection.[2]
-
Dilute the sample quantitatively with the mobile phase to obtain a final concentration within the calibration range.
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the chromatographic parameters as specified in the "Chromatographic Conditions" table.
-
Inject the prepared standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
Calculate the concentration of this compound in the sample solution using the regression equation.
-
Determine the final concentration in the original dosage form by applying the dilution factor.
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC.
Signaling Pathway (Illustrative)
While HPLC itself does not directly involve a biological signaling pathway, this compound's mechanism of action is as a 5-HT3 receptor antagonist. The following diagram illustrates this concept.
Caption: Mechanism of action of this compound.
References
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Protocols for Azasetron Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist.[1] It is primarily utilized for its antiemetic properties in managing nausea and vomiting induced by chemotherapy, radiotherapy, and postoperative procedures.[2] The mechanism of action involves the blockade of 5-HT3 receptors in the peripheral and central nervous systems, specifically in the gastrointestinal tract and the chemoreceptor trigger zone of the brain.[3] This blockade prevents the binding of serotonin, a key neurotransmitter released in response to emetogenic stimuli, thereby inhibiting the vomiting reflex.
In rodent models, the antiemetic effects of this compound are often evaluated using the cisplatin-induced pica model in rats. Since rodents lack a vomiting reflex, the ingestion of non-nutritive substances like kaolin (pica) is considered an analogous behavior to emesis.[4] Additionally, due to the role of 5-HT3 receptors in the modulation of anxiety, this compound can be investigated for its anxiolytic potential using behavioral models such as the elevated plus-maze in mice.[5]
These application notes provide detailed protocols for utilizing this compound in established rodent models for chemotherapy-induced nausea and anxiety.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vivo evaluation.
Experimental Protocols
Chemotherapy-Induced Emesis (Pica Model) in Rats
This protocol is designed to evaluate the anti-emetic efficacy of this compound against cisplatin-induced pica in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Cisplatin
-
Vehicle for this compound (e.g., 0.9% sterile saline or distilled water)
-
Vehicle for Cisplatin (0.9% sterile saline)
-
Kaolin (hydrated aluminum silicate)
-
Standard rat chow and water
-
Metabolic cages for individual housing and measurement of food/kaolin intake
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment for acclimation. Provide free access to pre-weighed standard chow, water, and kaolin.
-
Baseline Measurement: For 2 days before drug administration, measure and record the daily consumption of chow and kaolin to establish a baseline.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. A common vehicle for oral administration is a 10% sucrose solution to improve palatability.[6] For intraperitoneal (IP) injection, sterile saline is typically used.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle control, Cisplatin + Vehicle, Cisplatin + this compound at various doses). A minimum of 6-8 animals per group is recommended.
-
Administration:
-
Data Collection:
-
Measure and record the amount of kaolin and chow consumed at 24-hour intervals for up to 72-96 hours post-cisplatin administration. The 0-24 hour period is generally considered the acute phase, and subsequent periods represent the delayed phase.
-
Monitor animals for any other signs of toxicity or changes in behavior.
-
-
Data Analysis: Calculate the mean kaolin consumption for each group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to compare the kaolin intake between the different treatment groups. A significant reduction in kaolin consumption in the Azasetron-treated groups compared to the cisplatin control group indicates an anti-emetic effect.
Quantitative Data Summary:
| Compound | Dose (mg/kg, i.p.) | Animal Model | Emetic Stimulus | Effect on Pica (Kaolin Consumption) | Reference |
| This compound | 4 | Rat | Cisplatin | Significant reduction in kaolin consumption. | [8] |
Anxiolytic Activity (Elevated Plus-Maze) in Mice
This protocol is used to assess the potential anxiolytic effects of this compound in mice using the elevated plus-maze (EPM).
Materials:
-
Male Swiss Webster or C57BL/6 mice (20-30 g)
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Video tracking software for automated recording and analysis (optional, but recommended)
Procedure:
-
Apparatus: The EPM should be elevated from the floor (typically 40-50 cm). The dimensions of the arms can vary, but a common size for mice is approximately 30 cm long and 5 cm wide, with the closed arms having walls of about 15 cm in height.[9]
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment. The lighting in the room should be kept consistent.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., Vehicle control, this compound at various doses). A positive control such as diazepam (e.g., 1-2 mg/kg, i.p.) can be included. A minimum of 8-10 animals per group is recommended.
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection approximately 30 minutes before testing. The injection volume should be around 10 ml/kg.[7]
-
Testing:
-
Place each mouse individually in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute period.[9]
-
Record the session using a video camera positioned above the maze.
-
-
Behavioral Analysis: Score the video recordings for the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters in the Azasetron-treated groups compared to the vehicle control group suggests an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity. Statistical analysis (e.g., ANOVA or Kruskal-Wallis test) should be performed to compare the groups.
Quantitative Data Summary (Based on a related 5-HT3 antagonist, Ondansetron):
| Compound | Dose (mg/kg, i.p.) | Animal Model | Behavioral Test | Anxiolytic-like Effect | Reference |
| Ondansetron | 0.5 | Mice | Elevated Plus Maze | Significant increase in time spent in open arms. | [10] |
| Ondansetron | 1.0 | Mice | Elevated Plus Maze | Significant increase in time spent in open arms. | [10] |
Note: This data for Ondansetron can be used as a reference for designing dose-finding studies for this compound.
Safety Pharmacology Considerations
Safety pharmacology studies are essential to identify potential adverse effects of a new drug candidate on vital physiological functions.[11] For this compound, the core battery of safety pharmacology studies in rodents would typically assess its effects on the central nervous, cardiovascular, and respiratory systems.
Central Nervous System (CNS):
-
Observations: A functional observational battery (FOB) or Irwin test can be performed to assess changes in behavior, autonomic function, and sensorimotor reflexes.
-
Locomotor Activity: Spontaneous locomotor activity should be measured to determine if this compound has any sedative or stimulant effects.[12]
Cardiovascular System:
-
Parameters: In anesthetized or conscious telemetered rats, key parameters to monitor include blood pressure, heart rate, and electrocardiogram (ECG) to assess for any changes in cardiac function, such as QT interval prolongation.[13]
Respiratory System:
-
Parameters: Respiratory rate and tidal volume can be measured in conscious rats using whole-body plethysmography to detect any respiratory depressant effects.
Acute Toxicity:
It is important to conduct these safety assessments in accordance with relevant regulatory guidelines (e.g., ICH S7A). The doses used in these studies should cover and exceed the anticipated therapeutic range.
References
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effects of osemozotan, ritanserin and azasetron on cocaine-induced behavioral sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 5. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. CN102670495B - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmsh.ac.in [jmsh.ac.in]
- 11. Effects of Adjuvant Systems on the cardiovascular and respiratory functions in telemetered conscious dogs and anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressant-like effects of serotonin type-3 antagonist, ondansetron: an investigation in behaviour-based rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Studying Chemotherapy-Induced Nausea and Vomiting (CINV) with Azasetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in cancer treatment, impacting patient quality of life and treatment adherence. Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, a class of drugs that form the cornerstone of antiemetic therapy.[1] By blocking 5-HT3 receptors in the gastrointestinal tract and the central nervous system, Azasetron effectively mitigates the emetic signals triggered by chemotherapeutic agents.[2][3] These application notes provide detailed protocols for utilizing this compound in established preclinical models of CINV, facilitating the evaluation of its antiemetic efficacy.
Mechanism of Action of this compound
Chemotherapeutic agents, such as cisplatin, induce the release of serotonin (5-HT) from enterochromaffin cells in the gut.[4] This surge in serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit emetic signals to the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS) in the brainstem, ultimately triggering the vomiting reflex.[4][5] this compound competitively binds to these 5-HT3 receptors, preventing serotonin from binding and thereby interrupting the emetic signaling cascade.[3]
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Drug Name | This compound | N/A |
| Class | 5-HT3 Receptor Antagonist | [2] |
| Binding Affinity (Ki) | 0.33 nM (rat small intestine 5-HT3 receptors) | |
| IC50 | 0.33 nM |
Preclinical Models for CINV Evaluation
The ferret and rat are the most commonly used animal models for studying CINV. Ferrets possess a vomiting reflex, making them a suitable model for studying emesis. Rats, which do not vomit, exhibit pica (the consumption of non-nutritive substances like kaolin) as a response to nausea-inducing stimuli, serving as a surrogate for nausea.[6][7]
Cisplatin-Induced Emesis in Ferrets
This model is considered a gold standard for assessing the anti-emetic properties of novel compounds.[8][9]
Experimental Protocol
-
Animals: Adult male ferrets (1-2 kg) are individually housed and acclimated for at least one week before the experiment, with free access to food and water.
-
Groups:
-
Vehicle Control + Cisplatin
-
This compound (multiple dose levels) + Cisplatin
-
Positive Control (e.g., Ondansetron) + Cisplatin
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via oral (p.o.) or intravenous (i.v.) route. The timing of administration is typically 30-60 minutes before cisplatin injection.
-
-
Induction of Emesis:
-
Observation:
-
Observe the animals continuously for a period of 4-8 hours for acute emesis and up to 72 hours for delayed emesis.
-
Record the latency to the first emetic episode (retching or vomiting).
-
Count the total number of retches and vomits for each animal.
-
-
Data Analysis:
-
Calculate the percentage inhibition of emesis for each treatment group compared to the vehicle control.
-
Determine the dose-response relationship and, if possible, calculate the ED50 value for this compound.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.
-
Quantitative Efficacy Data (Ferrets)
| Treatment | Dose | Route | Efficacy | Reference |
| This compound | 1 mg/kg/day | p.o. | ~50% decrease in cisplatin-induced delayed emesis | [2] |
Cisplatin-Induced Pica (Kaolin Consumption) in Rats
This model is a well-established surrogate for assessing nausea in rodents.[6][7]
Experimental Protocol
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-300 g) are individually housed in cages that allow for the separate measurement of food and kaolin consumption.
-
Acclimation: Acclimate the rats to the housing conditions and the presence of kaolin pellets for at least 3-5 days before the experiment.
-
Baseline Measurement: Measure the daily consumption of kaolin, standard chow, and water for 2-3 days to establish a baseline.
-
Groups:
-
Vehicle Control + Saline
-
Vehicle Control + Cisplatin
-
This compound (multiple dose levels) + Cisplatin
-
Positive Control (e.g., Ondansetron) + Cisplatin
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) route. The timing of administration is typically 30-60 minutes before cisplatin injection.
-
-
Induction of Pica:
-
Data Collection:
-
Measure the amount of kaolin and food consumed every 24 hours for 48-72 hours post-cisplatin injection.
-
-
Data Analysis:
-
Calculate the cumulative kaolin consumption for each treatment group.
-
Compare the kaolin consumption in the Azasetron-treated groups to the vehicle + cisplatin group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the anti-pica effect.
-
Visualizations
Caption: Mechanism of Azasetron in CINV.
Caption: General experimental workflow.
Caption: Logical flow of Azasetron's action.
References
- 1. Oncologist perspectives on chemotherapy‐induced nausea and vomiting (CINV) management and outcomes: A quantitative market research‐based survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 5. onclive.com [onclive.com]
- 6. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Azasetron Hydrochloride in Postoperative Nausea and Vomiting (PONV) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postoperative nausea and vomiting (PONV) are common and distressing complications following surgery and anesthesia, affecting a significant percentage of patients. Azasetron hydrochloride is a selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist that has demonstrated efficacy in the prevention of PONV.[1][2][3][4][5] These application notes provide detailed information on the use of this compound in a research setting, including its mechanism of action, experimental protocols derived from clinical studies, and comparative efficacy data.
Mechanism of Action
This compound exerts its antiemetic effects by selectively blocking 5-HT3 receptors.[1][2] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[2][6][7] During and after surgery, various stimuli can lead to the release of serotonin (5-HT) from enterochromaffin cells in the gut.[2][7] This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that transmits emetogenic signals to the vomiting center in the medulla, ultimately leading to the sensation of nausea and the act of vomiting.[2][4][6] Azasetron competitively inhibits the binding of serotonin to these receptors, thereby interrupting this signaling pathway and preventing PONV.[1][2]
A diagram illustrating the signaling pathway of PONV and the mechanism of action of Azasetron is provided below.
Caption: Signaling pathway of PONV and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the efficacy and safety data of this compound in the prevention of PONV, based on a prospective, randomized, double-blind study comparing intravenous azasetron (10 mg) with ondansetron (8 mg) in female patients undergoing gynecological laparoscopic surgery.[3][5]
Table 1: Incidence of Postoperative Nausea and Vomiting (%)
| Time Interval | Azasetron (10 mg) Group (n=49) | Ondansetron (8 mg) Group (n=49) | p-value |
| Nausea | |||
| 0-1 h | 10 (20.4) | 12 (24.5) | >0.05 |
| 1-6 h | 18 (36.7) | 20 (40.8) | >0.05 |
| 6-12 h | 15 (30.6) | 18 (36.7) | >0.05 |
| 12-24 h | 12 (24.5) | 22 (44.9) | 0.035 |
| 24-48 h | 8 (16.3) | 10 (20.4) | >0.05 |
| Vomiting | |||
| 0-1 h | 2 (4.1) | 3 (6.1) | >0.05 |
| 1-6 h | 5 (10.2) | 7 (14.3) | >0.05 |
| 6-12 h | 3 (6.1) | 5 (10.2) | >0.05 |
| 12-24 h | 1 (2.0) | 9 (18.4) | 0.008 |
| 24-48 h | 1 (2.0) | 2 (4.1) | >0.05 |
| Overall PONV (0-48h) | 24 (49.0) | 32 (65.3) | >0.05 |
Table 2: Need for Rescue Antiemetics and Incidence of Adverse Effects (%)
| Parameter | Azasetron (10 mg) Group (n=49) | Ondansetron (8 mg) Group (n=49) | p-value |
| Rescue Antiemetic Use | |||
| 0-12 h | 10 (20.4) | 14 (28.6) | >0.05 |
| 12-24 h | 2 (4.1) | 9 (18.4) | >0.05 |
| Adverse Effects | |||
| Headache | 5 (10.2) | 7 (14.3) | >0.05 |
| Dizziness | 4 (8.2) | 6 (12.2) | >0.05 |
| Constipation | 2 (4.1) | 3 (6.1) | >0.05 |
Experimental Protocols
This section details the methodology for a clinical trial evaluating the prophylactic effect of this compound on PONV. This protocol is based on the study by Yun M.J. et al., 2010.[3][5]
1. Study Design: A prospective, randomized, double-blind, active-controlled clinical trial.
2. Patient Population:
- Inclusion Criteria:
- Female patients aged 20-65 years.
- American Society of Anesthesiologists (ASA) physical status I or II.
- Scheduled to undergo elective gynecological laparoscopic surgery under general anesthesia.
- Exclusion Criteria:
- Known hypersensitivity to 5-HT3 receptor antagonists.
- History of significant gastrointestinal, renal, hepatic, or cardiovascular disease.
- Use of antiemetic medication within 24 hours prior to surgery.
- Pregnancy or lactation.
3. Randomization and Blinding:
- Patients are randomly assigned to one of two groups: the Azasetron group or the Ondansetron group.
- The study is double-blinded, meaning neither the patient, the anesthesiologist, nor the postoperative assessor is aware of the treatment allocation.
- The study drugs are prepared in identical syringes by a pharmacist not involved in patient care.
4. Investigational Drug Administration:
- Azasetron Group: Receives 10 mg of this compound intravenously.
- Ondansetron Group: Receives 8 mg of ondansetron intravenously (as an active control).
- Timing: The study drug is administered as a single bolus 5 minutes before the end of surgery.
5. Anesthesia Protocol:
- No premedication is administered.
- Anesthesia is induced with a standardized regimen (e.g., propofol and remifentanil).
- Anesthesia is maintained with a volatile anesthetic (e.g., sevoflurane in a mixture of air and oxygen).
- Postoperative pain is managed with a patient-controlled analgesia (PCA) device delivering an opioid (e.g., nalbuphine).
6. Assessment of PONV:
- The incidence and severity of nausea and the incidence of retching and vomiting are assessed at the following time points postoperatively: 1, 6, 12, 24, and 48 hours.
- Nausea Assessment: Can be evaluated using a Visual Analog Scale (VAS), where 0 represents no nausea and 100 represents the worst possible nausea.
- Vomiting Assessment: Defined as a forceful expulsion of gastric contents. Retching is considered as an episode of vomiting.
- Rescue Antiemetic: The need for rescue antiemetic medication (e.g., metoclopramide) is recorded.
7. Safety Assessment:
- The incidence of adverse effects such as headache, dizziness, and constipation is recorded at each assessment time point.
A workflow diagram for the experimental protocol is presented below.
References
- 1. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. The neural mechanism and pathways underlying postoperative nausea and vomiting: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Azasetron and Ondansetron for Preventing Postoperative Nausea and Vomiting in Patients Undergoing Gynecological Laparoscopic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiological and neurochemical mechanisms of postoperative nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Preparation of Azasetron Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azasetron hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] It is primarily utilized as an antiemetic agent to counteract nausea and vomiting induced by chemotherapy and radiotherapy.[3] In the context of cell biology research, this compound serves as a valuable tool for investigating the roles of the 5-HT3 receptor in various cellular processes, including cell signaling, proliferation, and viability, particularly in cancer cell lines.[4][5] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to the influx of cations such as Na+, K+, and Ca2+, triggering neuronal depolarization.[6] Antagonism of this receptor by agents like this compound can modulate these downstream signaling events.
This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro cell culture experiments.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁Cl₂N₃O₃ | [1] |
| Molecular Weight | 386.27 g/mol | [1] |
| CAS Number | 123040-16-4 | [1] |
| Appearance | White to beige powder |
Solubility Data
| Solvent | Solubility | Notes | Reference |
| Water | ≥ 20 mg/mL (≥ 51.78 mM) | Ultrasonic treatment may be required to fully dissolve. | [1] |
| DMSO | ~2.22 mg/mL (~5.75 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic treatment may be needed. | [1][2] |
| PBS (for in vivo) | ≥ 50 mg/mL (≥ 129.44 mM) | Requires ultrasonic treatment for a clear solution. | [1] |
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| 4°C (in 0.9% NaCl) | Up to 14 days | Must be protected from light. | [7] |
| 25°C (in 0.9% NaCl) | Up to 48 hours | Must be protected from light. Significant degradation occurs with light exposure. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol is suitable for applications where the presence of DMSO may interfere with experimental outcomes.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use syringe (e.g., 3-5 mL)
-
Sterile, 0.22 µm syringe filter
-
Sterile, amber microcentrifuge tubes for aliquoting
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (386.27 g/mol ). For example, to prepare 10 mL of a 10 mM solution:
-
Mass (g) = 10 mM * 0.010 L * 386.27 g/mol = 0.0386 g or 38.6 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Dissolution: Add the desired volume of sterile water to the conical tube. Vortex the solution thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate in short bursts until a clear solution is obtained.[1] Avoid excessive heating.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contaminants.
-
Aliquoting: Dispense the sterile stock solution into small, single-use, sterile amber microcentrifuge tubes. Amber tubes are recommended to protect the solution from light, especially if it will not be stored at -80°C.[7]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Working Solutions for Cell Treatment
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for the cell line being used
-
Sterile, microcentrifuge tubes or conical tubes
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution Calculation: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. The final concentration of any solvent (like DMSO, if used) should be kept to a minimum, typically ≤ 0.1%, to avoid cytotoxicity.
-
Serial Dilution (Recommended): It is best practice to perform serial dilutions to achieve the final working concentration. For example, to achieve a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in steps (e.g., 1:10 followed by 1:100) in pre-warmed cell culture medium.
-
Preparation of Working Solution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed complete cell culture medium. Mix gently by pipetting up and down.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the solvent (e.g., sterile water) in the cell culture medium as the highest concentration of the drug treatment.
-
Cell Treatment: Add the prepared working solutions and the vehicle control to your cell cultures.
Typical Working Concentrations
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your experimental system. A common starting point for in vitro assays is to test a wide range of concentrations, for example, from nanomolar to micromolar ranges.
Mandatory Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonism by this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Azasetron - Wikipedia [en.wikipedia.org]
- 4. Serotonin Pathway in Cancer [mdpi.com]
- 5. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intravenous Administration of Azasetron Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] It is primarily utilized for the management and prevention of nausea and vomiting induced by chemotherapy, radiotherapy, and surgical procedures.[1][3] Like other "setrons," its therapeutic efficacy is derived from its ability to selectively block serotonin receptors in both the central and peripheral nervous systems.[1][4] For preclinical animal studies, the intravenous (IV) route is a common method of administration to ensure complete bioavailability and rapid onset of action, making standardized techniques critical for reproducible and reliable results.[5] This document provides detailed application notes and protocols for the intravenous administration of this compound in research settings.
Mechanism of Action
The antiemetic effect of this compound is achieved by interrupting the serotonin-mediated vomiting reflex.[3] Emetogenic stimuli, such as chemotherapy, trigger the release of large amounts of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][6] This released serotonin binds to 5-HT3 receptors located on the terminals of vagal afferent nerves.[7] Activation of these receptors transmits signals to the chemoreceptor trigger zone (CTZ) in the area postrema and the vomiting center in the medulla oblongata of the brainstem.[1][3] Azasetron acts as a competitive antagonist at these 5-HT3 receptors, effectively blocking the binding of serotonin and thereby inhibiting the transmission of the emetic signal to the central nervous system.[1]
Application Notes for Intravenous Administration
Successful intravenous administration in animal studies requires careful attention to technique, animal welfare, and formulation.
-
Vehicle Selection: this compound is typically available as a sterile solution for injection. If preparing from a powder, sterile, isotonic saline (0.9% NaCl) is the most common and appropriate vehicle. The final solution must be sterile, free of particulates, and non-irritating to prevent vasculitis or thrombosis.[8]
-
Aseptic Technique: Strict aseptic preparation of the injection site and all equipment is mandatory to prevent infection.[5] This includes using sterile needles, syringes, and solutions, and disinfecting the skin over the target vein.
-
Animal Restraint and Welfare: Proper restraint is necessary to ensure accurate administration and prevent injury to both the animal and the researcher.[8] For species like rats and mice, commercial restraint devices are effective. For repeated or prolonged infusions, the use of an indwelling catheter should be considered to minimize stress and discomfort.[5][8]
-
Injection Sites and Volume: The choice of vein depends on the animal species. For rats and mice, the lateral tail veins are most common. For rabbits, the marginal ear vein is preferred, and for dogs, the cephalic or saphenous veins are typically used.[5] Injection volumes should be kept to a minimum to avoid fluid overload and should be administered slowly.
Data Presentation
Quantitative data from pharmacokinetic and pharmacodynamic studies are essential for understanding the disposition and efficacy of this compound. The following tables summarize relevant data for 5-HT3 antagonists to aid in experimental design.
Table 1: Summary of Pharmacokinetic Parameters for 5-HT3 Antagonists
| Compound | Species | Route | Bioavailability (%) | Key Findings | Reference |
|---|---|---|---|---|---|
| Azasetron | Human | Oral | ~90% | 60-70% excreted unchanged in urine after IV or oral administration. | [2] |
| Azasetron | Rabbit | Oral | 21.6% | Rapid absorption after rectal administration (Tmax 0.18h) vs. oral (Tmax 0.85h). | [9] |
| Ondansetron | Rat | IV | 100% | Exhibits dose-independent pharmacokinetics. | [10] |
| Ondansetron | Rat | Oral | 4.07% | Low bioavailability primarily due to significant hepatic (40%) and intestinal (34.2%) first-pass effects. |[10] |
Table 2: Examples of Intravenous Dosing in Animal Anti-Emesis Studies
| Compound | Species | Dose | Study Context | Key Outcome | Reference |
|---|---|---|---|---|---|
| Ondansetron | Dog | 1 mg/kg | Prophylaxis against cisplatin-induced emesis. | Significantly inhibited vomiting. | [11] |
| Granisetron | Dog | 60 µg/kg | Prophylaxis against cisplatin-induced emesis. | More effective than ondansetron on nausea. | [11] |
| Ondansetron | Dog | 0.5-1 mg/kg (q8h or q12h) | Treatment of nausea in hospitalized dogs. | Nausea scores significantly decreased regardless of dosage protocol. | [12] |
| Ondansetron | Rat | 1, 4, 8, 20 mg/kg | Pharmacokinetic evaluation. | Dose-independent pharmacokinetics established. |[10] |
Experimental Protocols
The following is a representative protocol for a single bolus intravenous injection of this compound in a rat model for an anti-emesis study. Note: The specific dose, volume, and timing must be optimized based on the experimental objectives and institutional guidelines.
Protocol: Bolus IV Administration of Azasetron in Rats
1. Materials:
-
This compound sterile solution or powder
-
Sterile 0.9% saline (if needed for dilution)
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol and sterile gauze
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Appropriate personal protective equipment (PPE)
2. Preparation of Dosing Solution:
-
If using a pre-made sterile solution (e.g., 10 mg/mL), draw the required volume directly.
-
If preparing from powder, calculate the required amount of this compound and sterile saline to achieve the target concentration. Ensure complete dissolution.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Prepare individual syringes for each animal to prevent cross-contamination.
3. Animal Preparation and Administration:
-
Acclimate the animal to handling and the restraint procedure prior to the study day.
-
Place the rat in a suitable restrainer, ensuring it is secure but not overly stressed.
-
Warm the rat's tail using a heat lamp or a warm water bath (40-45°C) for 1-2 minutes to induce vasodilation of the lateral tail veins, making them more visible and accessible.
-
Clean the tail with 70% ethanol on sterile gauze.
-
Identify one of the lateral tail veins. Insert the needle, bevel up, at a shallow angle (~15-20 degrees) into the vein.
-
Aspirate gently to confirm placement (a small flash of blood should enter the needle hub).
-
Inject the calculated volume of this compound solution slowly and steadily over 30-60 seconds.
-
Observe for any signs of perivascular leakage (swelling or blanching at the injection site). If this occurs, stop the injection immediately and attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to achieve hemostasis.[5]
-
Return the animal to its cage and monitor for any adverse reactions.
Conclusion
The intravenous administration of this compound is a fundamental technique in preclinical research for evaluating its antiemetic properties. Adherence to standardized, aseptic protocols is paramount for ensuring data quality and animal welfare. The information and representative protocols provided herein serve as a comprehensive guide for researchers to design and execute robust animal studies involving this potent 5-HT3 antagonist.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. downstate.edu [downstate.edu]
- 9. Absorption characteristics of azasetron from rectal and oral routes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage of Azasetron Hydrochloride in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist.[1] It is primarily utilized for its antiemetic properties, effectively managing nausea and vomiting induced by chemotherapy and radiotherapy.[1] The mechanism of action involves the blockade of 5-HT3 receptors in the gastrointestinal tract and the central nervous system, which are key components of the emetic reflex.[2] This document provides detailed protocols for the oral gavage administration of this compound to mice and rats, along with available quantitative data and relevant biological pathways to guide preclinical research.
Data Presentation
Quantitative Data for Oral Administration of 5-HT3 Antagonists
Table 1: Representative Oral Pharmacokinetic Parameters of Ondansetron in Rats
| Parameter | Value | Species | Dosage | Reference |
| Cmax | 58 ± 3.4 ng/mL | Wistar Albino Rat | 0.28 mg (equivalent to 1.4 mg/kg for a 200g rat) | [3] |
| Tmax | 2 ± 0.2 h | Wistar Albino Rat | 0.28 mg (equivalent to 1.4 mg/kg for a 200g rat) | [3] |
| AUC (0-24h) | 246.25 ± 47.6 ng·h/mL | Wistar Albino Rat | 0.28 mg (equivalent to 1.4 mg/kg for a 200g rat) | [3] |
| Bioavailability | ~4% | Rat | 8 mg/kg | [4][5] |
Note: The low oral bioavailability of ondansetron in rats is attributed to significant first-pass metabolism in the liver and intestines.[5]
Table 2: Representative Oral Administration Data for Granisetron in Rodents
| Parameter | Value | Species | Dosage | Reference |
| Dose Range (Carcinogenicity Study) | 1, 5, and 50 mg/kg/day (in diet) | Mouse | N/A | [6] |
| Dose Range (Carcinogenicity Study) | 1, 5, and 25 mg/kg/day | Rat | N/A | [6] |
| First-Pass Metabolism | Reduces bioavailability | Rat | 0.25 and 5 mg/kg | [7] |
Table 3: Acute Oral Toxicity of a 5-HT3 Antagonist (SR 47436) in Rodents
| Parameter | Value | Species | Reference |
| Maximal Nonlethal Dose | 50 mg/kg | Mouse | [8] |
| Maximal Nonlethal Dose | 50 mg/kg | Rat | [8] |
Experimental Protocols
Protocol 1: Oral Gavage of this compound in Mice
1. Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or 0.9% saline)
-
Vortex mixer or sonicator
-
Analytical balance
-
Appropriately sized gavage needles (20-22 gauge, 1-1.5 inches with a rounded tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
2. Procedure:
-
Dose Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Prepare the dosing solution by dissolving or suspending the compound in the chosen vehicle. Ensure homogeneity using a vortex mixer or sonicator.
-
-
Animal Preparation and Dosing:
-
Weigh each mouse accurately to determine the individual dose volume. The maximum recommended gavage volume for mice is 10 mL/kg.
-
Properly restrain the mouse by grasping the loose skin over the shoulders and back to immobilize the head and forelimbs.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach. Mark this depth on the needle.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is at the predetermined depth, administer the dose solution slowly and steadily.
-
Carefully withdraw the needle along the same path of insertion.
-
Monitor the animal for at least 5-10 minutes post-gavage for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose.
-
Protocol 2: Oral Gavage of this compound in Rats
1. Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or 0.9% saline)
-
Vortex mixer or sonicator
-
Analytical balance
-
Appropriately sized gavage needles (16-18 gauge, 2-3 inches with a rounded tip for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
-
70% ethanol for disinfection
2. Procedure:
-
Dose Preparation:
-
Follow the same procedure as for mice to prepare the dosing solution.
-
-
Animal Preparation and Dosing:
-
Weigh each rat to calculate the precise dose volume. The maximum recommended gavage volume for rats is 10-20 mL/kg.
-
Restrain the rat firmly but gently. One common method is to hold the rat with its back against your body, using one hand to grasp the head and extend the neck, while the other hand supports the lower body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the diastema and gently advance it over the tongue into the esophagus. The animal may swallow as the tube is passed. Do not force the needle if resistance is met.
-
Administer the dose solution at a steady rate.
-
Withdraw the needle gently.
-
Observe the rat for several minutes after the procedure for any adverse reactions.
-
Mandatory Visualization
References
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Azasetron Hydrochloride Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility characteristics of Azasetron hydrochloride in common laboratory solvents: Dimethyl Sulfoxide (DMSO), water, and saline. Detailed protocols for solution preparation are included to ensure accurate and reproducible results in research and development settings.
Introduction
This compound is a potent and selective 5-HT3 receptor antagonist used as an antiemetic, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy.[1][2] Understanding its solubility in various solvents is critical for the preparation of stock solutions for in vitro and in vivo studies, as well as for formulation development.
Physicochemical Properties
-
Molecular Formula : C₁₇H₂₀ClN₃O₃ · HCl[3]
-
Molecular Weight : 386.27 g/mol [3]
-
Appearance : White to off-white solid/powder[4]
-
Storage : Store at 2-8°C, desiccated. For long-term storage of the powder, -20°C is recommended.[5] Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[4]
Solubility Data
The solubility of this compound can vary between suppliers and is influenced by factors such as temperature and the purity of the compound and solvents. The following table summarizes available solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 20 mg/mL[6] | 51.78 mM[6] | Ultrasonic treatment may be required to achieve dissolution.[6] Other reported solubilities include 2 mg/mL, 3 mg/mL, and 77 mg/mL. |
| DMSO | 2.22 mg/mL[6] | 5.75 mM[6] | Requires sonication.[6] Some sources report insolubility, which may be affected by the hygroscopic nature of DMSO; using fresh, anhydrous DMSO is recommended.[4][7] |
| Saline (0.9% NaCl) | 0.1 mg/mL | 0.26 mM | This compound is stable in 0.9% sodium chloride injection for at least 48 hours at 25°C and for 14 days at 4°C when protected from light.[8] |
| PBS | 50 mg/mL[6] | 129.44 mM[6] | Requires sonication to achieve a clear solution.[6] |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, weigh 3.86 mg.
-
Dissolution: Add the appropriate volume of sterile water to the powder.
-
Mixing: Vortex the solution for 1-2 minutes to aid dissolution.
-
Sonication: If the solution is not clear, sonicate in a water bath for 10-15 minutes.[6] Avoid overheating the sample.
-
Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Protocol for Preparation of a 1 mg/mL DMSO Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Weigh 1 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly.
-
Sonication: Sonicate the solution as needed to achieve complete dissolution.[6] The use of fresh, non-hygroscopic DMSO is crucial for solubility.[4][7]
-
Storage: Store the stock solution in small aliquots in desiccated conditions at -20°C or -80°C.
Protocol for Preparation of a 0.1 mg/mL Saline Solution for Injection
This protocol details the preparation of a ready-to-use solution in normal saline, suitable for in vivo studies.
Materials:
-
This compound powder or a concentrated stock solution
-
Sterile 0.9% Sodium Chloride (NaCl) injection solution
-
Vortex mixer
-
Sterile containers (e.g., vials or infusion bags)
Procedure:
-
Preparation from Powder:
-
Weigh the required amount of this compound. For 100 mL of a 0.1 mg/mL solution, weigh 10 mg.
-
Aseptically add the powder to the 100 mL of sterile 0.9% NaCl solution.
-
Mix thoroughly until the powder is completely dissolved. Protect the solution from light during and after preparation.[8]
-
-
Preparation from Stock Solution:
-
Calculate the volume of a concentrated stock solution needed to achieve the final concentration of 0.1 mg/mL.
-
Aseptically add the calculated volume of the stock solution to the sterile 0.9% NaCl solution.
-
Mix well.
-
-
Stability and Storage: The resulting solution is stable for 48 hours at 25°C and for 14 days at 4°C when protected from light.[8]
Signaling Pathway and Experimental Workflow
Mechanism of Action of Azasetron
Azasetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] Chemotherapy and radiotherapy can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that leads to nausea and vomiting.[1][2] Azasetron competitively blocks these receptors, thereby preventing the transmission of the emetic signal to the central nervous system.[1]
Caption: Mechanism of action of Azasetron as a 5-HT3 receptor antagonist.
Experimental Workflow for Solution Preparation
The following diagram illustrates a generalized workflow for preparing a stock solution of this compound.
Caption: General workflow for preparing this compound stock solutions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | CAS 123040-16-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Serotonin Signaling Pathways Using Azasetron Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that modulates a wide array of physiological processes through a diverse family of receptors.[1][2] These receptors are classified into seven distinct families (5-HT1 to 5-HT7), most of which are G-protein-coupled receptors (GPCRs) that signal through various second messenger systems.[2][3] The 5-HT3 receptor is a notable exception, functioning as a ligand-gated ion channel.[1][2] Its activation leads to a rapid, transient influx of cations (Na+, K+, and Ca2+), resulting in neuronal depolarization.[1]
Azasetron hydrochloride is a potent and selective antagonist of the 5-HT3 receptor.[4][5] It competitively binds to these receptors, thereby blocking the physiological actions of serotonin.[4] This high affinity and selectivity make Azasetron an invaluable pharmacological tool for elucidating the specific roles of 5-HT3 receptor-mediated signaling in various biological systems, from peripheral neuronal pathways involved in emesis to complex central nervous system functions.[4][6] These application notes provide detailed protocols for utilizing this compound to investigate these pathways.
Mechanism of Action: 5-HT3 Receptor Antagonism
The primary mechanism of Azasetron is its competitive antagonism at the 5-HT3 receptor. In physiological systems, particularly in the gastrointestinal tract and the central nervous system's chemoreceptor trigger zone, endogenous serotonin released in response to stimuli binds to 5-HT3 receptors on vagal afferent nerves.[4][7] This binding opens the ion channel, leading to depolarization and the propagation of an emetic signal to the brainstem's vomiting center.[4] Azasetron, by occupying the same binding site as serotonin, prevents this channel opening and subsequent signal transmission.
Caption: Azasetron competitively blocks serotonin binding to the 5-HT3 receptor, preventing ion influx and neuronal signaling.
Quantitative Data: Binding Affinity of 5-HT3 Antagonists
The affinity of Azasetron for the 5-HT3 receptor can be quantified and compared with other antagonists. This data is crucial for designing experiments and interpreting results.
| Compound | Receptor | Ki (nM) | IC50 (nM) | pKi | Species | Reference |
| Azasetron | 5-HT3 | 0.33 | 0.33 | 9.27 | Rat | [8][9] |
| Granisetron | 5-HT3 | - | - | - | - | [9] |
| Ondansetron | 5-HT3 | 6.16 | 810 | - | - | [9] |
| Palonosetron | 5-HT3 | 0.17 | - | - | - | [9] |
| Ramosetron | 5-HT3 | 0.091 | - | - | - | [9] |
| Tropisetron | 5-HT3 | 5.3 | 70.1 | - | - | [9] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Azasetron for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: A typical workflow for determining the binding affinity of Azasetron using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat small intestine) or cells expressing recombinant 5-HT3 receptors in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
Radioligand: Use a known 5-HT3 receptor radioligand, such as [3H]granisetron.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Plate Setup (96-well format):
-
Total Binding: Add 50 µL assay buffer, 50 µL [3H]granisetron, and 100 µL membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM granisetron), 50 µL [3H]granisetron, and 100 µL membrane suspension.
-
Competitive Binding: Add 50 µL of this compound dilutions (e.g., 10-12 to 10-5 M), 50 µL [3H]granisetron, and 100 µL membrane suspension.
-
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Azasetron.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of Azasetron that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology Assay (Two-Electrode Voltage Clamp)
This method directly measures the functional effect of Azasetron on the ion channel activity of the 5-HT3 receptor, typically expressed in Xenopus oocytes.
Caption: Experimental workflow for assessing the functional antagonism of Azasetron on 5-HT3 receptors using voltage clamp.
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a Xenopus laevis frog. Prepare and inject oocytes with cRNA encoding the human 5-HT3A receptor subunit. Incubate for 2-5 days to ensure sufficient receptor expression on the oocyte membrane.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with Ringer's solution. Impale the oocyte with two microelectrodes filled with KCl, one for measuring membrane potential and one for injecting current.
-
Voltage Clamp: Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a constant level (e.g., -70 mV).
-
Agonist Application: Apply a known concentration of serotonin (e.g., 10 µM) to the oocyte via the perfusion system. This will activate the 5-HT3 receptors and elicit a characteristic inward current. Record this peak current.
-
Antagonist Application: After the current returns to baseline (washout), perfuse the oocyte with a specific concentration of this compound for a pre-incubation period (e.g., 2 minutes).
-
Co-application: While continuing to perfuse with Azasetron, co-apply the same concentration of serotonin used previously. Record the new, inhibited peak current.
-
Dose-Response: Repeat steps 4-6 with a range of Azasetron concentrations to generate a dose-response curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each Azasetron concentration: % Inhibition = (1 - (Inhibited Current / Control Current)) * 100 .
-
Plot the % Inhibition against the log concentration of Azasetron.
-
Fit the data to a sigmoidal dose-response equation to determine the IC50 value, which represents the concentration of Azasetron required to inhibit 50% of the serotonin-induced current.
-
Second Messenger Assays (Negative Control)
To confirm that a cellular response is mediated specifically by the 5-HT3 ion channel and not other serotonin receptor subtypes, Azasetron can be used in conjunction with second messenger assays. Since 5-HT3 receptors do not couple to G-proteins, Azasetron's effects should be independent of second messengers like cAMP and cGMP.[1][10][11] This serves as an essential control.
Caption: Azasetron should block cellular responses mediated by the 5-HT3 ion channel without affecting second messenger (e.g., cAMP) levels.
Brief Protocol (cAMP Assay):
-
Cell Culture: Culture cells of interest that endogenously express multiple serotonin receptor subtypes.
-
Treatment: Treat cells with:
-
Vehicle control.
-
Serotonin (to stimulate all 5-HT receptors).
-
Azasetron alone.
-
Azasetron pre-incubation followed by Serotonin.
-
A known GPCR-acting 5-HT agonist/antagonist (positive/negative control).
-
-
Cell Lysis: After incubation, lyse the cells to release intracellular contents.
-
cAMP Measurement: Quantify the concentration of cAMP in the cell lysates using a commercially available kit (e.g., ELISA-based or FRET-based assay).
-
Interpretation: If the serotonin-induced cellular response under investigation is blocked by Azasetron, but serotonin-induced cAMP levels are not affected by Azasetron, it provides strong evidence that the response is specifically mediated by the 5-HT3 receptor.
Conclusion
This compound is a highly selective and potent pharmacological tool essential for the study of serotonin signaling. Its specific antagonism of the 5-HT3 ligand-gated ion channel allows researchers to isolate and investigate the precise contributions of this rapid, excitatory signaling pathway in a multitude of physiological and pathological contexts. The protocols outlined here provide a framework for characterizing the binding and functional properties of Azasetron and using it to dissect the complexity of the serotonergic system.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Cyclic nucleotide second messengers (cAMP and cGMP) play a central role in signal transduction and regulation of mesenteric postcapillary fluid leak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Second messengers cAMP and cGMP | PPTX [slideshare.net]
Application Notes and Protocols for Laboratory Preparation of Azasetron Hydrochloride Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale formulation of an Azasetron hydrochloride injection. This document is intended for research and developmental purposes only and not for clinical use.
Introduction
This compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] Its primary pharmacological action is the inhibition of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1][2] The mechanism involves blocking serotonin from binding to 5-HT3 receptors in the peripheral and central nervous systems, which are key components of the vomiting reflex pathway.[1][3] This document outlines the formulation, preparation, and quality control testing of a sterile this compound injection for use in a laboratory setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Appearance | White crystalline powder | [4] |
| Molecular Formula | C₁₇H₂₀ClN₃O₃ · HCl | [5] |
| Molecular Weight | 386.27 g/mol | [5] |
| Melting Point | 301-303 °C | [4][5] |
| Solubility | Soluble in water | [5][6] |
| Storage | 4°C, sealed storage, away from moisture | [7] |
Signaling Pathway of Azasetron
Azasetron exerts its antiemetic effect by blocking the 5-HT3 receptor, a ligand-gated ion channel.[8] Stimulation of this receptor by serotonin leads to the influx of cations, causing neuronal depolarization and the transmission of emetic signals.[8][9] Azasetron competitively inhibits this action.[3]
Figure 1: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of Azasetron.
Formulation of this compound Injection
The following formulation is designed for stability and physiological compatibility for laboratory research purposes. The quantities are provided for the preparation of 100 mL of a 0.1 mg/mL this compound injection.
| Component | Quantity per 100 mL | Purpose |
| This compound | 10 mg | Active Pharmaceutical Ingredient |
| L-Arginine | 150 mg | Stabilizer |
| Sodium Chloride | 900 mg | Tonicity adjusting agent |
| Lactic Acid | q.s. to pH 4.0 | pH adjusting agent |
| Water for Injection (WFI) | q.s. to 100 mL | Vehicle |
Experimental Protocols
Preparation of this compound Injection (0.1 mg/mL)
This protocol details the steps for preparing 100 mL of the sterile injection.
Materials:
-
This compound (10 mg)
-
L-Arginine (150 mg)
-
Sodium Chloride (900 mg)
-
Lactic Acid solution (e.g., 1 M)
-
Water for Injection (WFI)
-
Sterile glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile vials and stoppers
-
Autoclave
Procedure:
-
In a sterile beaker, add approximately 80 mL of WFI.
-
With continuous stirring, add and dissolve the sodium chloride, followed by the L-arginine.
-
Add and dissolve the this compound.
-
Measure the pH of the solution and adjust to a final pH of 3.8-4.2 using a lactic acid solution.[4]
-
Transfer the solution to a 100 mL sterile volumetric flask and add WFI to the mark.
-
Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.
-
Aseptically fill the filtered solution into sterile vials.
-
Loosely place sterile stoppers on the vials.
-
Sterilize the filled vials by autoclaving at 121°C for 15 minutes.[4][10]
-
After autoclaving, securely seal the vials.
-
Protect the final product from light.[8]
Figure 2: Experimental workflow for the preparation of this compound injection.
Quality Control Protocols
The following quality control tests should be performed on the final product to ensure its suitability for laboratory use.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free from visible particles. |
| pH | Potentiometry | 3.8 - 4.2 |
| Assay | HPLC | 90.0% - 110.0% of the labeled amount of Azasetron HCl |
| Particulate Matter | USP <788> Method 1 (Light Obscuration) | ≤ 6000 particles/container (≥ 10 µm)≤ 600 particles/container (≥ 25 µm) |
| Bacterial Endotoxins | USP <85> (LAL Test) | To be determined based on the intended research application and dosage. |
| Sterility | USP <71> | No microbial growth observed. |
4.2.1. HPLC Assay Method
-
Mobile Phase: Acetonitrile and 50 mM KH₂PO₄ buffer with triethylamine (25:74:1, v/v), pH adjusted to 4.0.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 302 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[8]
4.2.2. Particulate Matter Testing
Perform the Light Obscuration Particle Count Test as per USP <788>.[1] The limits are specified for small volume parenterals.[1]
4.2.3. Bacterial Endotoxin Test (BET)
The Limulus Amebocyte Lysate (LAL) gel-clot method as described in USP <85> is recommended.[11][12] The endotoxin limit must be established based on the maximum dose to be administered in the specific research protocol.
Stability and Storage
The prepared this compound injection should be stored at 2-8°C and protected from light.[8][13] Stability studies have shown that this compound is sensitive to light, which can lead to degradation.[8] When protected from light, solutions are stable for extended periods at refrigerated temperatures.[8][14]
Safety Precautions
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The preparation of the sterile injection should be conducted in a clean environment, preferably in a laminar flow hood, to minimize microbial and particulate contamination.
Figure 3: Logical relationship between formulation, preparation, and quality control.
References
- 1. uspnf.com [uspnf.com]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. CN102670495B - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 5. Bacterial Endotoxins Test- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 6. This compound | CAS 123040-16-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
- 10. CN114209648A - Ondansetron hydrochloride injection and preparation method thereof - Google Patents [patents.google.com]
- 11. Bacterial Endotoxin Testing (USP ) – Chromak Research Laboratory [chromakresearch.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Azasetron = 98 HPLC 123040-16-4 [sigmaaldrich.com]
- 14. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Azasetron hydrochloride stability in solution and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of azasetron hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored in a sealed container at 4°C, protected from moisture.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: For short-term storage (up to one month), stock solutions can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store stock solutions at -80°C.[1] Always ensure the container is sealed to prevent evaporation and contamination.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in water and DMSO.[1] Solubility in water has been reported at 20 mg/mL (with sonication) and in DMSO at 2.22 mg/mL (with sonication).[1] It is also soluble in PBS, with a reported solubility of 50 mg/mL, which may also require sonication to achieve a clear solution.[1]
Q4: How stable is this compound in aqueous solutions for experimental use?
A4: When protected from light, this compound in 0.9% sodium chloride or 5% glucose injection is stable for at least 24 hours at temperatures of 4°C, 25°C, or 35°C.[2] In a mixture with dexamethasone sodium phosphate in 0.9% sodium chloride, it remains stable for up to 48 hours at 25°C and for 14 days at 4°C when shielded from light.[2][3][4]
Q5: Is this compound sensitive to light?
A5: Yes, exposure to room light is a primary factor affecting the stability of this compound in solution.[2][4] Significant degradation can occur within hours of light exposure at room temperature.[2]
Troubleshooting Guide
Issue: My this compound solution has turned pink.
-
Cause: This color change is a common indicator of degradation, often due to light exposure.[2][3][4]
-
Solution: Discard the solution. When preparing and storing solutions, always protect them from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions if possible.
Issue: I am seeing a significant loss of active compound in my experiments.
-
Cause 1: Light-induced degradation. As mentioned, this compound is light-sensitive.
-
Troubleshooting: Ensure all solutions are prepared, stored, and handled with protection from light.
-
-
Cause 2: Temperature-related degradation. While stable for shorter periods at room temperature, prolonged exposure or higher temperatures can accelerate degradation.
-
Troubleshooting: Prepare solutions fresh and store them at 4°C if they are to be used throughout the day. For longer-term storage, adhere to the recommended -20°C or -80°C conditions.[1]
-
-
Cause 3: Incompatible solution components. The stability of this compound has been primarily documented in saline and glucose solutions.[2] Other components in your buffer or medium could potentially affect its stability.
-
Troubleshooting: If using a custom buffer, perform a preliminary stability check by analyzing a sample of the solution after preparation and again after a period that mimics your experimental duration.
-
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Water (H₂O) | 20 mg/mL | Requires sonication.[1] |
| DMSO | 2.22 mg/mL | Requires sonication.[1] |
| PBS | 50 mg/mL | Requires sonication.[1] |
Table 2: Stability of this compound (0.1 mg/mL) in 0.9% Sodium Chloride Injection
| Temperature | Light Condition | Duration | Stability |
| 4°C | Protected from light | 14 days | >97% of initial concentration remaining.[2][3][4] |
| 25°C | Protected from light | 48 hours | >97% of initial concentration remaining.[2][3][4] |
| 25°C | Exposed to room light | 48 hours | Significant degradation observed.[2][3][4] |
| 35°C | Protected from light | 24 hours | Stable.[2] |
Experimental Protocols
Stability Testing of this compound using HPLC
This protocol is adapted from a method used to assess the stability of this compound in the presence of dexamethasone.[2]
1. Objective: To quantify the concentration of this compound over time under specific storage conditions to determine its stability.
2. Materials:
-
This compound
-
0.9% Sodium Chloride Injection
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Triethylamine
-
Phosphoric acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Mobile Phase Preparation:
-
Prepare a 50 mM KH₂PO₄ buffer.
-
Mix acetonitrile, 50 mM KH₂PO₄ buffer, and triethylamine in a ratio of 25:74:1 (v/v/v).
-
Adjust the pH of the mobile phase to 4.0 using 85% phosphoric acid.
-
Degas the mobile phase before use.
4. Sample Preparation:
-
Prepare a stock solution of this compound in 0.9% sodium chloride injection at the desired concentration (e.g., 0.1 mg/mL).
-
Divide the solution into multiple aliquots for storage under different conditions (e.g., 4°C/protected from light, 25°C/protected from light, 25°C/exposed to light).
-
At each time point, withdraw a sample, filter it through a 0.45 µm syringe filter, and place it in an HPLC vial.
5. HPLC Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:50 mM KH₂PO₄ (pH 4.0):Triethylamine (25:74:1)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 302 nm for azasetron
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
6. Data Analysis:
-
Generate a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Calculate the concentration of this compound in the stability samples at each time point by comparing their peak areas to the calibration curve.
-
Express stability as the percentage of the initial concentration remaining at each time point.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing Azasetron hydrochloride dosage for preclinical efficacy studies
Technical Support Center: Azasetron Hydrochloride Preclinical Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in preclinical efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2][3] During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release large amounts of serotonin.[1][2] This serotonin binds to 5-HT3 receptors on vagal afferent nerves and in the chemoreceptor trigger zone (CTZ) of the brain, initiating the vomiting reflex.[1][2] Azasetron competitively blocks these 5-HT3 receptors, preventing serotonin from binding and thereby interrupting the signaling pathway that triggers nausea and emesis.[1][2] Its high selectivity for the 5-HT3 receptor minimizes off-target effects that can be common with less selective antiemetics.[1]
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is soluble in water and phosphate-buffered saline (PBS).[4][5][6] For most preclinical studies, sterile PBS is a suitable vehicle. It's recommended to prepare solutions fresh on the day of the experiment. If stock solutions are required, they should be stored under appropriate conditions to prevent degradation.
Preparation Protocol:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the desired volume of sterile vehicle (e.g., PBS, pH 7.4).
-
Agitate or sonicate the solution to ensure complete dissolution.[4] Commercial suppliers note solubility in water up to 20 mg/mL and in PBS up to 50 mg/mL, which may require ultrasonication to achieve a clear solution.[4]
-
Sterile-filter the final solution through a 0.22 µm filter before administration.
| Solvent | Reported Solubility | Notes |
| Water (H₂O) | 20 mg/mL[4][7] | May require sonication for complete dissolution. |
| PBS | 50 mg/mL[4] | A common vehicle for in vivo studies; may require sonication. |
| DMSO | 2.22 mg/mL[4][7] | Use newly opened DMSO as it is hygroscopic. |
Q3: What are the appropriate animal models for preclinical efficacy studies?
A3: The ferret and the musk shrew (Suncus murinus) are the most common animal models for studying antiemetic drugs because, unlike rodents, they have a vomit reflex.[8] Cisplatin-induced emesis in these models is a well-established method for evaluating the efficacy of 5-HT3 receptor antagonists.[9]
Troubleshooting Guide
Problem: I am observing a lack of efficacy or inconsistent results in my antiemetic study.
This issue can arise from several factors related to the drug, the experimental protocol, or the animal model.
Cause 1: Suboptimal Dosage
The effective dose of Azasetron can vary significantly depending on the animal model and the emetogenic challenge. A dose that is too low will not produce a sufficient antiemetic effect.
Solution:
-
Conduct a Dose-Response Study: If you are using a new model or emetogen, perform a pilot study with a range of doses to determine the optimal concentration.
-
Consult Existing Literature: Review published studies that use a similar model to establish a starting dose range. Doses required to completely inhibit cisplatin-induced emesis in dogs and doxorubicin/cyclophosphamide-induced emesis in ferrets were 0.1 and 0.3 mg/kg i.v., respectively.[9]
| Animal Model | Emetogen | Effective Dose (IV) |
| Dog | Cisplatin | 0.1 mg/kg[9] |
| Ferret | Doxorubicin & Cyclophosphamide | 0.3 mg/kg[9] |
| Ferret | X-radiation | 0.3 mg/kg[9] |
Cause 2: Improper Drug Preparation or Administration
The stability and bioavailability of this compound can be compromised by incorrect preparation, storage, or administration.
Solution:
-
Verify Drug Stability: this compound is reported to be stable for 24 hours in 0.9% sodium chloride or 5% glucose solutions when stored at 4°C, 25°C, or 35°C and protected from light.[10] However, when mixed with dexamethasone sodium phosphate, significant degradation occurs after 24 hours.[10] Always prepare solutions fresh and avoid mixing with other compounds unless compatibility is confirmed.
-
Confirm Administration Route and Timing: For chemotherapy-induced nausea, Azasetron is often administered intravenously approximately 30 minutes before the chemotherapeutic agent.[1] This timing is critical to ensure the drug reaches peak plasma concentration when serotonin release is most pronounced.[1]
Cause 3: Issues with the Animal Model or Experimental Workflow
Variability in the animal model or inconsistencies in the experimental procedure can lead to unreliable results.
Solution:
-
Standardize the Emetogenic Challenge: Ensure the dose and administration of the emetogenic agent (e.g., cisplatin) are consistent across all animals. The emetic response is dose-dependent.
-
Follow a Strict Experimental Workflow: Adherence to a standardized protocol is crucial for reproducibility.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CAS 123040-16-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Azasetron = 98 HPLC 123040-16-4 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Light Sensitivity and Degradation of Azasetron Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the light sensitivity and degradation of Azasetron hydrochloride solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Is this compound solution sensitive to light?
Yes, this compound solutions are known to be sensitive to light.[1] Exposure to ambient or UV light can lead to significant degradation of the active pharmaceutical ingredient (API). This degradation is often accompanied by a decrease in the pH of the solution and a visible color change from colorless to pink.[1]
Q2: What are the recommended storage conditions for this compound solutions?
To ensure the stability of this compound solutions, it is crucial to protect them from light at all times.[1] Solutions should be stored in light-resistant containers, such as amber vials or by wrapping the container with aluminum foil. When protected from light, this compound solutions have been shown to be stable for extended periods. For instance, a study on a mixture containing this compound demonstrated stability for 48 hours at 25°C and for 14 days at 4°C when shielded from light.[1]
Q3: What are the observable signs of this compound degradation in solution?
The primary observable signs of degradation in this compound solutions exposed to light are:
-
A color change from colorless to pink.[1]
-
A decrease in the pH of the solution.[1]
-
A significant decrease in the concentration of this compound, which can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q4: What is the potential impact of excipients on the photostability of this compound solutions?
Excipients within a formulation can influence the photostability of a drug. Some excipients may act as photosensitizers, accelerating the degradation of the API when exposed to light. It is therefore important to assess the photostability of the final drug product, not just the API in a simple solvent.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay values for this compound. | Inadequate protection from ambient light during sample preparation, handling, or storage. | Ensure all work with this compound solutions is performed under light-protected conditions. Use amber glassware or foil-wrapped containers. Minimize exposure to room light as much as possible. |
| Visible color change (to pink) in the solution. | Exposure of the solution to light, leading to photodegradation. | Discard the solution. Prepare a fresh solution ensuring complete protection from light throughout the process. |
| Inconsistent results in stability studies. | Variability in light exposure between samples. Inconsistent temperature control during the study. | Utilize a calibrated photostability chamber for controlled light exposure studies. Always run a "dark" control sample (wrapped in foil) alongside the exposed sample to differentiate between light-induced and thermal degradation.[2] |
| Appearance of unknown peaks in the HPLC chromatogram. | Formation of degradation products due to light exposure or other stress conditions. | Conduct forced degradation studies (photolytic, thermal, acid, base, oxidative) to systematically identify potential degradation products and establish the degradation pathway. |
Data on Light-Induced Degradation
The following table summarizes the stability of a solution containing this compound (0.1 mg/mL) and dexamethasone sodium phosphate when exposed to and protected from room light at 25°C. While this study was conducted on a mixture, it clearly demonstrates the significant impact of light on this compound's stability.
| Condition | Time (hours) | Azasetron HCl Remaining (%) | Appearance | pH |
| Protected from Light | 48 | > 97% | Colorless | Stable |
| Exposed to Room Light | 24 | < 30% | Pink | Decreased |
| Exposed to Room Light | 48 | < 20% | Pink | Decreased |
Data adapted from a study on Azasetron-dexamethasone mixture.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This method can be used to determine the concentration of this compound in solution and to monitor its stability.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenomenex C18 (4.6 mm × 150 mm, 5 μm) or equivalent.
-
Mobile Phase: Acetonitrile, 50 mM KH₂PO₄ buffer, and triethylamine (25:74:1; v/v).
-
pH Adjustment: Adjust the pH of the mobile phase to 4.0 with 85% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 302 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 μL.
-
Procedure:
-
Prepare solutions of this compound at the desired concentration in the relevant solvent (e.g., 0.9% sodium chloride or 5% glucose).
-
For stability studies, expose the solutions to the desired conditions (e.g., light exposure in a photostability chamber, storage at various temperatures).
-
At specified time points, withdraw an aliquot of the solution.
-
Inject the sample into the HPLC system.
-
Quantify the peak area corresponding to this compound to determine its concentration relative to a standard of known concentration.
-
Protocol 2: Forced Photodegradation Study (as per ICH Q1B Guidelines)
This protocol outlines a forced degradation study to investigate the photolytic degradation of this compound.
-
Objective: To identify potential photodegradation products and understand the degradation pathway.
-
Apparatus: A photostability chamber equipped with a light source that conforms to ICH Q1B guidelines, capable of emitting both cool white fluorescent and near-UV light.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.
-
Place the solution in a chemically inert and transparent container.
-
Prepare a "dark" control sample by wrapping an identical container with aluminum foil to shield it completely from light.
-
-
Exposure:
-
Place both the test and dark control samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1]
-
-
Analysis:
-
At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by a stability-indicating HPLC method (such as the one described in Protocol 1).
-
Compare the chromatograms of the exposed and dark control samples to identify any peaks corresponding to degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
-
Visualizations
Caption: Experimental workflow for a photostability study of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Proposed photodegradation pathway of this compound.
References
Technical Support Center: Optimizing Azasetron Hydrochloride Efficacy in Delayed CINV Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when evaluating the efficacy of Azasetron hydrochloride in preclinical models of delayed Chemotherapy-Induced Nausea and Vomiting (CINV).
Frequently Asked Questions (FAQs)
Q1: Why is this compound showing limited efficacy in my delayed CINV model?
A1: This is a common and expected observation. The pathophysiology of delayed CINV (occurring >24 hours post-chemotherapy) is different from acute CINV. While acute CINV is primarily mediated by serotonin (5-HT) acting on 5-HT3 receptors, delayed CINV is predominantly driven by Substance P binding to neurokinin-1 (NK-1) receptors in the central nervous system.[1][2][3] Azasetron is a potent 5-HT3 receptor antagonist, making it highly effective for acute CINV, but less effective when used as a monotherapy for the delayed phase where the 5-HT3 pathway is less prominent.[3][4]
Q2: How can the efficacy of Azasetron be improved in a delayed CINV model?
A2: The most effective strategy is combination therapy. To target the distinct mechanism of delayed CINV, Azasetron should be co-administered with an NK-1 receptor antagonist, such as aprepitant.[5][6][7] The addition of a corticosteroid like dexamethasone is also standard practice and can further enhance efficacy.[7][8] This combination approach targets both the serotonergic and Substance P pathways.
Q3: We are observing high variability in our rat pica (kaolin consumption) model. What are the common causes and solutions?
A3: High variability is a known challenge in the rat pica model.[9] Several factors can contribute:
-
Stress: External stressors can influence kaolin intake. Ensure consistent and minimal handling of the animals and maintain a stable environment.[10][11]
-
Cisplatin Dosage: The dose of cisplatin can affect the duration and intensity of pica. Lower doses (e.g., 3 mg/kg) may induce a more prolonged response, while higher doses (e.g., 6 mg/kg) might cause a strong acute effect that masks the delayed phase.[12] Dose optimization is crucial.
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to get used to the housing, diet, and presence of kaolin before the experiment begins.
Q4: Which animal model is most appropriate for studying delayed CINV?
A4: The ferret is considered a gold-standard model for CINV research because it has a robust emetic reflex similar to humans.[13][14][15] Using a lower dose of cisplatin (e.g., 5 mg/kg) in ferrets can induce a biphasic emetic response that mimics both acute and delayed CINV in patients.[13][14] While rats do not vomit, the pica model can be a useful surrogate for nausea, but it is essential to be aware of its limitations and potential for variability.[9]
Q5: My Azasetron and dexamethasone admixture appears discolored. Is it stable?
A5: Mixtures of this compound and dexamethasone sodium phosphate are known to be sensitive to light. Exposure to room light can cause significant degradation of both drugs within 48 hours, often accompanied by a color change to pink and a decrease in pH. When preparing admixtures, they must be protected from light and stored at appropriate temperatures (stable for 14 days at 4°C or 48 hours at 25°C when protected from light).
Troubleshooting Guides
Problem 1: Suboptimal Control of Emesis in the Delayed Phase (24-72h) in Ferret Models
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Monotherapy | Administer Azasetron in combination with an NK-1 receptor antagonist (e.g., aprepitant) and dexamethasone. | Delayed emesis is primarily mediated by the Substance P/NK-1 pathway, which is not targeted by 5-HT3 antagonists alone.[1][6] |
| Incorrect Dosing Schedule | Ensure NK-1 receptor antagonist and dexamethasone are administered during the delayed phase as per established protocols. Aprepitant is often given on days 1, 2, and 3. | The therapeutic window for each compound must align with the phase of CINV being targeted.[7] |
| Insufficient Drug Exposure | Verify the formulation, route of administration, and vehicle used. Check for potential issues with drug solubility or stability. | Poor bioavailability will lead to suboptimal target engagement and reduced efficacy. |
Problem 2: Inconsistent or No Significant Reduction in Kaolin Intake in Rat Pica Model
| Potential Cause | Troubleshooting Step | Rationale |
| High Baseline Variability | Increase the acclimatization period before the study begins. Handle animals consistently and minimize environmental stressors. | Stress and novelty can significantly impact feeding and pica behavior, masking the effect of the therapeutic agent.[10] |
| Assay Window Mismatch | Analyze kaolin consumption at multiple time points (e.g., 0-24h, 24-48h, 48-72h) to capture both acute and delayed phases. | The timing of peak pica behavior can vary depending on the cisplatin dose and other experimental factors.[12] |
| Insufficient Emetic Challenge | Ensure the dose of cisplatin is adequate to induce a robust pica response. A dose of 6 mg/kg (i.p.) is commonly used.[9] | A weak stimulus may not be sufficient to produce a consistent and measurable behavioral change. |
| Drug Efficacy Limitation | Test Azasetron in combination with an NK-1 receptor antagonist. | As with emetic models, combination therapy is expected to be more effective for delayed-phase nausea surrogates.[5] |
Data Presentation
Table 1: Comparative Efficacy of Antiemetic Regimens in Delayed CINV A summary of findings from preclinical and clinical studies.
| Regimen | Animal Model | Primary Endpoint | Efficacy Outcome | Reference |
| Azasetron | Human | Complete Response (CR) in Delayed CINV | 45% | [4][16] |
| Ondansetron | Human | Complete Response (CR) in Delayed CINV | 54.5% | [4][16] |
| Ondansetron (0.3 mg/kg) + Aprepitant (0.03 mg/kg) | Ferret | Reduction in Emetic Events (Delayed Phase) | ~75% reduction vs. vehicle | [17][18] |
| 5-HT3 RA + Dexamethasone | Human | CR in Delayed CINV (Highly Emetogenic Chemo) | ~50% | [7] |
| Aprepitant + 5-HT3 RA + Dexamethasone | Human | CR in Delayed CINV (Highly Emetogenic Chemo) | ~70-80% | [5][7] |
Key Experimental Protocols
Protocol 1: Cisplatin-Induced Acute and Delayed Emesis in the Ferret
This protocol is synthesized from established methodologies in the field.[13][14][15]
-
Animal Model: Male ferrets (Mustela putorius furo), 1-2 kg.
-
Acclimatization: House animals individually for at least 7 days before the experiment with free access to food and water.
-
Emetic Induction: Administer cisplatin at 5 mg/kg via intraperitoneal (i.p.) injection. This dose is established to produce a biphasic emetic response.
-
Drug Administration:
-
Vehicle Control Group: Administer the appropriate vehicle (e.g., saline) at relevant time points.
-
Azasetron Group: Administer this compound at the desired dose (e.g., 0.1 - 1 mg/kg, i.v. or p.o.) 30-60 minutes prior to cisplatin injection.
-
Combination Therapy Group: Administer Azasetron as above. Administer an NK-1 receptor antagonist (e.g., aprepitant, 1 mg/kg, p.o.) and/or dexamethasone (e.g., 2.5 mg/kg, i.p.) at appropriate time points. For delayed CINV, aprepitant may be administered 2 hours before cisplatin and again at 24 and 48 hours post-cisplatin.[17][18]
-
-
Observation:
-
Continuously observe the animals via video recording for 72 hours post-cisplatin administration.
-
Quantify the number of retches and vomits (emetic episodes).
-
Acute Phase: Analyze data from 0-24 hours.
-
Delayed Phase: Analyze data from 24-72 hours.
-
-
Data Analysis: Compare the mean number of emetic episodes between treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Cisplatin-Induced Pica in the Rat
This protocol is based on common practices for evaluating nausea-like behavior in non-emetic species.[9][12][19]
-
Animal Model: Male Sprague-Dawley or Wistar rats, 200-250g.
-
Acclimatization & Baseline:
-
House rats individually for at least 3-5 days.
-
Provide a pre-weighed amount of standard chow and a separate pre-weighed amount of kaolin (a non-nutritive clay).
-
Measure daily consumption of both chow and kaolin for at least 3 days to establish a stable baseline. Rats should consume minimal kaolin at baseline.
-
-
Emetic Induction: Administer cisplatin at 6 mg/kg (i.p.).
-
Drug Administration: Administer this compound and/or other test articles at the desired doses and time points relative to the cisplatin injection.
-
Measurement:
-
At 24, 48, and 72 hours post-cisplatin injection, carefully measure the amount of kaolin and chow consumed.
-
Account for any spillage to ensure accurate measurements.
-
-
Data Analysis: Compare the mean kaolin consumption between treated groups and the cisplatin-vehicle control group. A significant reduction in kaolin intake indicates a potential anti-nausea effect.
Visualizations
Caption: Distinct signaling pathways for Acute and Delayed CINV.
Caption: Experimental workflow for a delayed CINV study in ferrets.
Caption: Troubleshooting logic for poor efficacy in delayed CINV.
References
- 1. Delayed Chemotherapy-Induced Nausea and Vomiting: Pathogenesis, Incidence, and Current Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting | EurekAlert! [eurekalert.org]
- 4. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of neurokinin-1 receptor antagonists in chemotherapy-induced emesis: summary of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Combination of Aprepitant, Azasetron, and Dexamethasone as Antiemetic Prophylaxis in Women with Gynecologic Cancers Receiving Paclitaxel/Carboplatin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interaction of dexamethasone with ondansetron on drug-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pica--a model of nausea? Species differences in response to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. porsolt.com [porsolt.com]
- 18. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of aprepitant and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Liujunanwei decoction attenuates cisplatin-induced nausea and vomiting in a Rat-Pica model partially mediated by modulating the gut micsrobiome [frontiersin.org]
Troubleshooting inconsistent results in Azasetron hydrochloride experiments
Welcome to the technical support center for Azasetron hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Experiment Troubleshooting
Question 1: Why am I seeing variable potency (IC50/pKi) for this compound in my 5-HT3 receptor binding assays?
Answer: Inconsistent potency measurements in radioligand binding assays can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Ligand Integrity and Stability:
-
Light Exposure: this compound solutions are sensitive to light. Exposure to room light, especially at room temperature (25°C) or higher, can lead to significant degradation in as little as 4 hours, which can be observed by a color change from colorless to pink.[1] Always prepare and store this compound solutions protected from light.
-
pH of Assay Buffer: The stability of this compound can be pH-dependent. Ensure the pH of your binding buffer is consistent across experiments, typically around 7.4.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Aliquot your stock solutions to minimize this.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. Optimize incubation time and temperature and keep them consistent.
-
Non-Specific Binding: High non-specific binding can mask the specific signal. This can be caused by using too high a concentration of the radioligand or insufficient washing of the filters.
-
-
Reagent Quality:
-
Radioligand Purity: Verify the purity and specific activity of your radioligand.
-
Cell Membrane Preparation: The quality and consistency of your cell membrane preparation expressing the 5-HT3 receptor are critical. Ensure a consistent protein concentration in each assay.
-
Question 2: My functional assay results (e.g., calcium influx) with this compound are not reproducible. What could be the cause?
Answer: Lack of reproducibility in cell-based functional assays is a common challenge. Consider the following troubleshooting steps:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with excessive passaging.
-
Cell Health: Ensure cells are healthy and viable before starting the experiment.
-
Serum Batch Variation: Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous serotonin, which can affect the baseline response.
-
-
Assay Protocol:
-
Dye Loading: Inconsistent loading of fluorescent dyes (e.g., Fluo-4 AM) can lead to variable signal intensity. Ensure consistent incubation times and dye concentrations.
-
Compound Preparation: Prepare fresh serial dilutions of this compound for each experiment to avoid issues with degradation.
-
-
Instrumentation:
-
Plate Reader Settings: Ensure that the excitation and emission wavelengths and other settings on your fluorescence plate reader are optimized and consistent for each run.
-
In Vivo Experiment Troubleshooting
Question 3: I am observing inconsistent anti-emetic efficacy of this compound in my animal model of chemotherapy-induced emesis (CIE). What are the potential reasons?
Answer: Variable efficacy in animal models of CIE is a complex issue. The following factors should be investigated:
-
Pharmacokinetics and Formulation:
-
Bioavailability: The oral bioavailability of Azasetron can be variable.[2][3] Consider the route of administration and the formulation used. For instance, in rabbits, rectal administration leads to higher bioavailability than oral administration.[2]
-
Vehicle Selection: The vehicle used to dissolve and administer this compound can impact its solubility and absorption. Ensure the vehicle is appropriate for the route of administration and does not cause adverse effects.
-
Metabolism: Azasetron is metabolized by cytochrome P450 enzymes.[4] Co-administration of other compounds that induce or inhibit these enzymes could alter the clearance and efficacy of Azasetron.
-
-
Animal Model and Experimental Design:
-
Species Differences: Pharmacokinetic and pharmacodynamic properties of drugs can vary significantly between species.
-
Emetic Challenge: The type and dose of the chemotherapeutic agent used to induce emesis can influence the outcome. The timing of Azasetron administration relative to the emetic challenge is also critical.
-
Delayed Emesis: First-generation 5-HT3 antagonists like Azasetron are generally more effective against acute chemotherapy-induced nausea and vomiting (CINV) than the delayed phase.[5]
-
-
Drug Stability:
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Binding Affinity and Potency of Azasetron
| Parameter | Value | Receptor/System | Reference |
| pKi | 9.27 | 5-HT3 Receptor | [7][8] |
| IC50 | 0.33 nM | 5-HT3 Receptor | [2][6] |
Table 2: Comparative Pharmacokinetic Parameters of Azasetron in Rabbits (Oral vs. Rectal Administration)
| Parameter | Oral Administration | Rectal Administration | Reference |
| Cmax (ng/mL) | 124.7 | 904.8 | [2][9] |
| Tmax (h) | 0.85 | 0.18 | [2][9] |
| Bioavailability (%) | 21.6 | 52.9 | [2][9] |
Experimental Protocols
Protocol 1: 5-HT3 Receptor-Mediated Intracellular Calcium Influx Assay
This protocol describes a functional assay to measure the antagonist activity of this compound on 5-HT3 receptors expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT3A receptor.
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
5-HT (Serotonin) as the agonist.
-
This compound.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling.
Methodology:
-
Cell Culture:
-
Culture the 5-HT3A expressing cells according to standard protocols.
-
The day before the assay, seed the cells into 96-well black, clear-bottom plates at an optimized density and incubate overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentrations.
-
After the dye loading incubation, wash the cells twice with Assay Buffer.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a 5-HT solution in Assay Buffer at a concentration that will give a submaximal response (e.g., EC80).
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's automated liquid handler to add 50 µL of the 5-HT solution to each well.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the percentage of inhibition of the 5-HT response versus the concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway and Logical Relationships
Caption: Mechanism of action of this compound in preventing nausea and vomiting.
Caption: Step-by-step workflow for a 5-HT3 receptor calcium influx assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. future4200.com [future4200.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Azasetron - Wikipedia [en.wikipedia.org]
- 9. Absorption characteristics of azasetron from rectal and oral routes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azasetron Hydrochloride and Dexamethasone Sodium Phosphate Admixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and compatibility of intravenous admixtures of azasetron hydrochloride and dexamethasone sodium phosphate. The information is derived from peer-reviewed studies to ensure accuracy and reliability in experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of an this compound and dexamethasone sodium phosphate admixture?
A1: Admixtures of this compound (0.1 mg/mL) and dexamethasone sodium phosphate (0.05, 0.1, or 0.2 mg/mL) in 0.9% sodium chloride injection are chemically stable for up to 48 hours at room temperature (25°C) and for 14 days when refrigerated (4°C), provided they are protected from light.[1][2][3] Under these conditions, both drugs maintain over 97% of their initial concentrations.[2][3]
Q2: How does light exposure affect the stability of the admixture?
A2: Light exposure is a critical factor influencing the stability of the azasetron-dexamethasone admixture.[1][2][3] When exposed to room light at 25°C, the concentrations of both drugs decrease significantly within 48 hours.[1][2] This degradation is often accompanied by a decrease in the pH of the solution and a color change from colorless to pink.[1][2][3] Therefore, it is imperative to protect these admixtures from light.
Q3: Are there any visual indicators of instability in the admixture?
A3: Yes, visual inspection is a key first step in assessing stability. Instability due to light exposure can be identified by a color change from colorless to pink.[1][2][3] Any presence of precipitation, turbidity, or significant color change indicates that the admixture should not be used. When protected from light, the solutions should remain clear and colorless.
Q4: What type of containers are suitable for storing the azasetron-dexamethasone admixture?
A4: The admixture has been shown to be stable when stored in both polyolefin bags and glass bottles.[1][2][3] Studies indicate that losses of both this compound and dexamethasone sodium phosphate were less than 3% when stored in either container type under recommended conditions (refrigerated and protected from light).[1]
Q5: In what intravenous solution has this admixture been tested and found to be stable?
A5: The stability studies for the azasetron and dexamethasone admixture have been conducted using 0.9% sodium chloride injection as the diluent.[1][3][4]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| The solution has turned a pinkish color. | The admixture has been exposed to light, leading to the degradation of the active pharmaceutical ingredients.[1][2][3] | Discard the solution immediately. For future preparations, ensure the admixture is shielded from light at all times using light-protective coverings for the infusion bag or bottle. |
| A precipitate has formed in the solution. | This could indicate a physical incompatibility or that the concentration of the drugs has exceeded their solubility in the admixture. While not specifically reported for this combination, it is a general sign of instability. | Do not use the solution. Visually inspect the solution against a light and dark background to confirm the presence of particulate matter. Prepare a new admixture, ensuring proper dilution and mixing. |
| The expected therapeutic effect is not achieved. | The active ingredients may have degraded due to improper storage conditions (e.g., light exposure, elevated temperature). | Review the preparation and storage procedures. Verify that the admixture was protected from light and stored at the correct temperature. Consider preparing the admixture immediately before administration if storage conditions cannot be guaranteed. |
Data Presentation
Table 1: Stability of this compound and Dexamethasone Sodium Phosphate Admixture at 4°C (Protected from Light)
| Time (Days) | Azasetron HCl Remaining (%) | Dexamethasone NaPO4 Remaining (%) |
| 1 | >97% | >97% |
| 3 | >97% | >97% |
| 7 | >97% | >97% |
| 10 | >97% | >97% |
| 14 | >97% | >97% |
| Data summarized from a study where drug loss was less than 3% over 14 days.[1] |
Table 2: Stability of this compound and Dexamethasone Sodium Phosphate Admixture at 25°C
| Time (Hours) | Condition | Azasetron HCl Remaining (%) | Dexamethasone NaPO4 Remaining (%) |
| 48 | Protected from Light | >97% | >97% |
| 48 | Exposed to Light | Significantly Lowered | Significantly Lowered |
| Data indicates that while stable for 48 hours when protected from light, significant degradation occurs with light exposure.[1][2] |
Experimental Protocols
Physicochemical Stability Assessment
A validated high-performance liquid chromatography (HPLC) method is utilized to determine the chemical stability of the admixture.
1. Sample Preparation:
-
Admixtures of this compound (0.1 mg/mL) and dexamethasone sodium phosphate (at concentrations of 0.05, 0.1, or 0.2 mg/mL) are prepared in 0.9% sodium chloride injection in both polyolefin bags and glass bottles.[1]
-
Samples are stored under different conditions:
-
Refrigerated at 4°C, protected from light.
-
At room temperature (25°C), protected from light.
-
At room temperature (25°C), exposed to ambient room light.
-
-
Aliquots are collected for analysis at specified time points (e.g., 0, 1, 3, 7, 10, and 14 days for refrigerated samples; 0, 4, 8, 24, and 48 hours for room temperature samples).
2. Visual Inspection:
-
At each time point, the samples are visually inspected against a light and dark background for any signs of precipitation, turbidity, or color change.
3. pH Measurement:
-
The pH of each sample is measured at every time point using a calibrated pH meter.
4. HPLC Analysis:
-
Chromatographic Conditions:
-
Procedure:
-
The HPLC system is equilibrated with the mobile phase.
-
Standard solutions of this compound and dexamethasone sodium phosphate are injected to establish retention times and peak areas.
-
The prepared samples from the stability study are injected.
-
The concentrations of azasetron and dexamethasone in the samples are calculated based on the peak areas compared to the initial (time zero) concentrations.
-
Visualizations
Caption: Experimental workflow for assessing the physicochemical stability of the azasetron and dexamethasone admixture.
References
- 1. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Adjusting Azasetron hydrochloride dosage across different animal species
Welcome to the technical support center for Azasetron hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the experimental use of this compound, with a specific focus on dosage adjustment across different animal species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective 5-HT3 receptor antagonist.[1][2][3] The vomiting reflex, particularly that induced by chemotherapy, is often initiated by the release of serotonin (5-HT) from enterochromaffin cells in the small intestine.[4] This serotonin then binds to 5-HT3 receptors on adjacent vagal afferent nerves, transmitting an emetic signal to the vomiting center in the brainstem.[1][5] Azasetron competitively blocks these 5-HT3 receptors, thereby interrupting the emetic signal pathway and preventing nausea and vomiting.[1][5]
Q2: Why is it incorrect to scale drug dosages between species based on body weight (mg/kg) alone?
A2: Simply scaling a dose by body weight is inaccurate because physiological and metabolic processes do not scale linearly with weight.[6][7] Metabolic rate, which influences drug distribution and clearance, is more closely related to an animal's body surface area (BSA) than its weight.[6][8] Allometric scaling is the standard method that uses BSA to provide a more accurate and reliable conversion of drug dosages between species, ensuring a safer and more effective starting dose.[7][8][9]
Q3: How do I calculate the Animal Equivalent Dose (AED) from a known Human Equivalent Dose (HED)?
A3: The most common method for dose conversion is based on Body Surface Area (BSA) using Km factors. The Km factor is calculated by dividing the average body weight (kg) of a species by its BSA (m²).[8] The formula to convert a known human dose (in mg/kg) to an Animal Equivalent Dose (AED, in mg/kg) is:
AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [10]
The ratio (Human Km / Animal Km) is the conversion factor. You can find these pre-calculated factors in Table 1.
Q4: What is a typical clinical dose of this compound in humans?
A4: The usual clinical dose of this compound for adults is 10 mg administered once daily, either orally or intravenously.[2] For the purpose of allometric scaling calculations, this dose can be converted to mg/kg by assuming an average human body weight of 60 kg, which results in a human dose of approximately 0.167 mg/kg.
Q5: What are the common routes of administration for 5-HT3 antagonists in animal research?
A5: The route of administration depends on the experimental design and the animal species. Common routes include:
-
Oral (PO): Administered via gavage or in the diet. This route is convenient but bioavailability can be variable.[11][12]
-
Intravenous (IV): Injected directly into a vein, providing 100% bioavailability and rapid onset. This is the most efficient delivery method.[13]
-
Subcutaneous (SC): Injected under the skin, allowing for slower, more sustained absorption compared to IV.[12][13]
-
Intramuscular (IM): Injected into a muscle, which provides rapid absorption due to high vascularization.[13]
Dosage Calculation and Data
Table 1: Allometric Scaling Factors for Dose Conversion from Human Dose
This table provides the necessary factors to convert a known Human Equivalent Dose (HED) in mg/kg to the Animal Equivalent Dose (AED) in mg/kg for various species.
| Species | Body Weight (kg) | Km Factor | Multiply Human Dose (mg/kg) by: (Human Km / Animal Km) |
| Human | 60 | 37 | 1.0 |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Hamster | 0.08 | 5 | 7.4 |
| Guinea Pig | 0.4 | 8 | 4.6 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
| Cat | 2 | 11.7 | 3.2 |
| Ferret | 0.3 | 7 | 5.3 |
| Monkey (Rhesus) | 3 | 12 | 3.1 |
| Minipig | 40 | 35 | 1.1 |
| Data compiled from FDA guidelines and pharmacology literature.[8][14] |
Table 2: Estimated Starting Doses of this compound in Animal Models
The following are estimated starting doses calculated via allometric scaling from a standard human dose of 10 mg/day (~0.167 mg/kg). These are starting points and should be optimized for your specific model and experimental conditions.
| Species | Calculation (Human Dose x Factor) | Estimated Starting Dose (mg/kg) |
| Mouse | 0.167 mg/kg × 12.3 | ~2.05 mg/kg |
| Rat | 0.167 mg/kg × 6.2 | ~1.04 mg/kg |
| Rabbit | 0.167 mg/kg × 3.1 | ~0.52 mg/kg |
| Dog | 0.167 mg/kg × 1.8 | ~0.30 mg/kg |
| Cat | 0.167 mg/kg × 3.2 | ~0.53 mg/kg |
| Monkey (Rhesus) | 0.167 mg/kg × 3.1 | ~0.52 mg/kg |
Table 3: Example Pharmacokinetic (PK) Parameters of Ondansetron in Animals
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Half-Life (t½) (hours) |
| Cat | Oral (PO) | ~0.43 | 32% | ~1.18 |
| Subcutaneous (SC) | ~0.4 | 75% | ~3.17 | |
| Intravenous (IV) | ~0.4 | 100% | ~1.84 | |
| Dog | Oral (PO) | ~0.7-0.9 | Highly Variable | ~1.3 |
| Data sourced from pharmacokinetic studies in cats and dogs.[15][16] |
Troubleshooting Guide
Issue 1: The calculated dose of Azasetron shows a lack of efficacy.
-
Possible Causes:
-
Species-Specific Metabolism: The animal model may metabolize the drug faster than humans, leading to lower-than-expected plasma concentrations.
-
Route of Administration: Oral administration can be subject to poor absorption or significant first-pass metabolism in some species.[17]
-
Dose is Sub-therapeutic: The allometrically scaled dose is a starting point. The actual effective dose may be higher in your specific model.
-
-
Suggested Solutions:
-
Review Literature: Search for studies using Azasetron or other setrons in your specific animal model to see what dosages were found to be effective.
-
Change Administration Route: If using oral administration, consider switching to a parenteral route (IV or SC) to ensure complete bioavailability.[15]
-
Conduct a Dose-Ranging Study: Perform a pilot experiment with a small number of animals using a range of doses (e.g., 0.5x, 1x, and 2x the calculated starting dose) to determine the optimal therapeutic dose.
-
Issue 2: Adverse effects (e.g., constipation, sedation, head shaking) are observed.
-
Possible Causes:
-
Dose is Too High: The animal may be more sensitive to the drug than predicted by allometric scaling.
-
Off-Target Effects: Although rare for this class of drugs, high concentrations could lead to unexpected effects.[18]
-
-
Suggested Solutions:
-
Reduce the Dose: Lower the dose by 25-50% and observe if the adverse effects diminish while maintaining efficacy.
-
Monitor Animals Closely: Ensure animals are monitored for signs of distress, changes in behavior, or other adverse events.
-
Consult a Veterinarian: If adverse effects are severe or persistent, consult with a laboratory animal veterinarian.
-
Issue 3: There is high variability in results between individual animals.
-
Possible Causes:
-
Inconsistent Administration: Variations in oral gavage technique or injection placement can affect absorption rates.
-
Genetic Variability: Outbred animal stocks can have significant individual differences in drug metabolism.
-
Underlying Health Status: Subclinical health issues can alter an animal's response to a drug.
-
-
Suggested Solutions:
-
Standardize Procedures: Ensure all personnel are thoroughly trained and use a consistent, standardized technique for drug preparation and administration.[13]
-
Control for Variables: Use animals of the same age, sex, and health status. If possible, use inbred strains to reduce genetic variability.
-
Increase Sample Size: A larger number of animals per group can help overcome individual variability and improve the statistical power of the experiment.
-
Experimental Protocols & Visualizations
Protocol: General Procedure for an Anti-Emetic Efficacy Study
This protocol describes a general workflow for testing the efficacy of this compound against cisplatin-induced emesis, a common preclinical model.
-
Animal Selection & Acclimatization:
-
Select healthy animals (e.g., ferrets, dogs) of a specified age and weight range.
-
Allow animals to acclimate to the facility and handling for at least 7 days prior to the experiment.
-
-
Drug Preparation:
-
Prepare this compound solution in a sterile, physiologically compatible vehicle (e.g., 0.9% saline).
-
Calculate the required concentration to deliver the desired dose (mg/kg) in a specific volume (e.g., 1 mL/kg).
-
-
Experimental Groups:
-
Vehicle Control: Receives the vehicle and the emetogen (cisplatin).
-
Treatment Group: Receives this compound at the calculated dose.
-
-
Administration:
-
Administer the this compound or vehicle via the chosen route (e.g., IV, SC) approximately 30-60 minutes before the emetogenic challenge.[19]
-
-
Emesis Induction:
-
Administer a standardized dose of an emetogen, such as cisplatin (e.g., 18 mg/m² IV in dogs), to induce vomiting/retching.[19]
-
-
Observation and Data Collection:
-
Place animals in individual observation cages with clear visibility.
-
Record the number of retches and vomits for a defined period (e.g., 8 hours).[19]
-
Note the latency to the first emetic episode.
-
-
Data Analysis:
-
Compare the mean number of emetic episodes between the vehicle control and treatment groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 8. Conversion between animals and human [targetmol.com]
- 9. allucent.com [allucent.com]
- 10. researchgate.net [researchgate.net]
- 11. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. vetscraft.com [vetscraft.com]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. Oral, subcutaneous, and intravenous pharmacokinetics of ondansetron in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic modeling and Monte Carlo simulation of ondansetron following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ondansetron | VCA Animal Hospitals [vcahospitals.com]
- 19. researchgate.net [researchgate.net]
Continuous infusion versus bolus injection of Azasetron hydrochloride in research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Azasetron hydrochloride, focusing on the comparative aspects of continuous infusion versus bolus injection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective serotonin 5-HT3 receptor antagonist.[1][2] During chemotherapy or radiotherapy, enterochromaffin cells in the small intestine release serotonin (5-hydroxytryptamine, 5-HT).[1] This serotonin binds to 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the vomiting center in the brainstem, inducing nausea and vomiting.[1] Azasetron competitively blocks these 5-HT3 receptors, thereby preventing serotonin from binding and initiating the emetic reflex.[1]
Q2: What are the primary applications of this compound in a research setting?
A2: this compound is primarily investigated for its antiemetic properties, particularly in the context of preventing nausea and vomiting induced by chemotherapy (CINV), radiotherapy, and postoperative procedures.[1]
Q3: What are the common side effects associated with this compound administration?
A3: Common side effects are generally mild and may include headache, dizziness, and constipation.[1]
Q4: Are there any known drug interactions with this compound?
A4: As a 5-HT3 receptor antagonist, caution should be exercised when co-administering this compound with other serotonergic drugs due to the potential risk of serotonin syndrome. It is metabolized by cytochrome P450 enzymes, suggesting potential interactions with drugs that are also metabolized by this system.[1]
Q5: What is the difference in efficacy between continuous infusion and bolus injection of this compound?
A5: Studies suggest that continuous intravenous infusion of this compound is more effective than a standard bolus injection in preventing delayed nausea and vomiting induced by chemotherapy.[2] One study indicated that a continuous infusion was significantly superior to a bolus injection in inhibiting nausea on days 3 and 4 and vomiting on day 2 post-chemotherapy.[2] Another study also supports that divided doses or continuous infusion regimens are more effective than a single bolus regimen.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Efficacy in Preventing Delayed Emesis | Suboptimal dosing strategy. | Consider switching from a single bolus injection to a continuous infusion or a divided-dose regimen, as these have been shown to be more effective for delayed CINV. |
| Precipitation or Discoloration of IV Solution | Instability of this compound in the IV solution. | Ensure the IV solution is protected from light, as exposure can lead to significant degradation. This compound is stable for 24 hours at 4°C, 25°C, or 35°C when protected from light. When mixed with dexamethasone, the solution is stable for 48 hours at 25°C and 14 days at 4°C, also when protected from light. |
| Unexpected Cardiovascular Effects (e.g., arrhythmia) | Potential for QT prolongation, a known class effect of 5-HT3 antagonists. | Use with caution in subjects with a history of cardiac conditions. Monitor cardiovascular parameters during and after administration, especially with concomitant use of other QT-prolonging drugs. |
| Serotonin Syndrome Symptoms (e.g., agitation, hyperthermia) | Co-administration with other serotonergic agents. | Review all co-administered compounds to identify other serotonergic agents. Discontinue or reduce the dose of the interacting agent if clinically feasible. |
Data Presentation
Table 1: Comparison of Efficacy between Continuous Infusion and Bolus Injection of this compound for Chemotherapy-Induced Nausea and Vomiting
| Parameter | Continuous Infusion | Bolus Injection | Reference |
| Inhibition of Nausea (Day 3 & 4) | Significantly Superior | - | [2] |
| Inhibition of Vomiting (Day 2) | Significantly Superior | - | [2] |
| Observed Adverse Effects | None Reported | None Reported | [2] |
Note: This table is based on a study where the continuous infusion group received a 2.5 mg bolus followed by a 7.5 mg infusion over 24 hours, and the bolus group received a single 10 mg injection.[2]
Experimental Protocols
Protocol 1: Bolus Intravenous Injection of this compound
-
Preparation:
-
Reconstitute the lyophilized this compound powder with sterile Water for Injection to the desired concentration as per the manufacturer's instructions.
-
Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear and colorless.
-
-
Administration:
-
Administer the reconstituted solution as a slow intravenous injection over a period of 2 to 5 minutes.
-
The injection can be given directly into a vein or through an existing intravenous line.
-
If administering through an IV line, ensure the line is flushed with a compatible solution (e.g., 0.9% Sodium Chloride) before and after the injection to ensure the full dose is delivered and to prevent interactions with other medications.
-
Protocol 2: Continuous Intravenous Infusion of this compound
-
Preparation:
-
Reconstitute the lyophilized this compound powder as described for bolus injection.
-
Further dilute the reconstituted solution in a larger volume of a compatible infusion fluid, such as 0.9% Sodium Chloride or 5% Dextrose in Water, to the final desired concentration for infusion.
-
Protect the infusion bag from light using an opaque overwrap.
-
-
Administration:
-
Administer the infusion using a calibrated infusion pump to ensure a constant and accurate delivery rate over the prescribed duration (e.g., 24 hours).
-
An initial loading dose via bolus injection may be administered before starting the continuous infusion to rapidly achieve therapeutic concentrations.[2]
-
Monitor the infusion site regularly for signs of infiltration or phlebitis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflows for Azasetron HCl administration.
Caption: Troubleshooting logic for Azasetron HCl experiments.
References
Technical Support Center: Overcoming Poor Bioavailability of Azasetron Hydrochloride in Oral Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating strategies to overcome the challenges associated with the oral delivery of Azasetron hydrochloride.
FAQs: Understanding this compound's Oral Bioavailability
Here we address common questions regarding the oral bioavailability of this compound.
Q1: What is the reported oral bioavailability of this compound?
A1: The oral bioavailability of this compound shows significant species-dependent variation. In humans, it is reported to have good bioavailability of approximately 90%[1]. However, in preclinical animal models such as rabbits, the oral bioavailability is considerably lower, reported to be around 21.6%[2]. This discrepancy is crucial when translating preclinical findings to clinical applications.
Q2: Why is there a discrepancy in oral bioavailability between humans and animal models like rabbits?
A2: Differences in oral bioavailability across species can be attributed to several factors, including variations in gastrointestinal (GI) physiology, first-pass metabolism, and the activity of drug transporters. The higher bioavailability in humans suggests a more efficient absorption and/or lower first-pass metabolism compared to rabbits[1][2].
Q3: What are the primary challenges to achieving high oral bioavailability of this compound in preclinical studies?
A3: The primary challenges in preclinical models, suggested by the lower bioavailability, may include:
-
Poor aqueous solubility: While a salt form, its solubility might be pH-dependent, affecting dissolution in the GI tract.
-
First-pass metabolism: Significant metabolism in the liver and/or gut wall before reaching systemic circulation can reduce bioavailability.
-
P-glycoprotein (P-gp) efflux: As a substrate of efflux pumps like P-gp, the drug may be actively transported back into the intestinal lumen, limiting its net absorption.
Q4: What formulation strategies can be explored to improve the oral bioavailability of this compound in animal studies?
A4: Several advanced drug delivery systems can be investigated, including:
-
Nanoparticle Formulations: Encapsulating Azasetron in nanoparticles can protect it from degradation, increase its surface area for dissolution, and potentially bypass efflux pumps[3].
-
Liposomal Formulations: Liposomes can encapsulate hydrophilic drugs like this compound, protecting them from the harsh GI environment and facilitating their transport across the intestinal epithelium.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of drugs.
Troubleshooting Guide: Oral Formulation Development for this compound
This guide provides solutions to common problems encountered during the development and in vivo testing of oral this compound formulations.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low oral bioavailability in animal models (e.g., rats, rabbits) despite using a standard solution. | 1. High first-pass metabolism in the selected animal model.2. Significant P-gp efflux in the animal's intestine.3. Poor intrinsic permeability of the drug in that species.4. Degradation in the gastrointestinal tract. | 1. Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP450 inhibitors) to assess the impact of first-pass metabolism.2. Use a P-gp inhibitor (e.g., verapamil) in co-administration studies to determine the role of efflux pumps.3. Consider using a different animal model that may have a more similar metabolic profile to humans.4. Develop formulations that protect the drug from the GI environment (e.g., enteric-coated nanoparticles, liposomes). |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent dosing (e.g., improper oral gavage technique).2. Variations in food and water intake affecting GI transit time and absorption.3. Genetic variability in metabolic enzymes or transporters within the animal population. | 1. Ensure consistent and accurate oral gavage technique.2. Standardize fasting and feeding protocols for all animals in the study.3. Increase the number of animals per group to improve statistical power. |
| Poor entrapment efficiency of this compound in nanoparticle or liposomal formulations. | 1. High water solubility of this compound leading to its leakage from the lipid-based formulation during preparation.2. Inappropriate formulation parameters (e.g., drug-to-lipid ratio, choice of lipids/polymers, sonication time). | 1. Optimize the drug-to-lipid/polymer ratio.2. For liposomes, use a remote loading method or a pH gradient to improve the entrapment of the weakly basic drug.3. For nanoparticles, explore different polymers and preparation techniques (e.g., ionotropic gelation, solvent evaporation). |
| Inconsistent in vitro drug release profiles from the developed formulation. | 1. Non-uniform particle size distribution.2. Drug degradation during the release study.3. Inappropriate release medium (pH, composition). | 1. Optimize the formulation and preparation process to achieve a narrow particle size distribution.2. Ensure the stability of this compound in the release medium at 37°C.3. Use a release medium that mimics the physiological conditions of the targeted GI segment. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from the literature.
Table 1: Pharmacokinetic Parameters of Orally Administered this compound in Different Species
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Human | 0.14 (approx.) | - | - | - | ~90 | [1] |
| Rabbit | 1.0 | 124.7 | 0.85 | - | 21.6 | [2] |
Note: The human dose is an approximation based on a standard 10 mg oral dose for a 70 kg individual. Cmax, Tmax, and AUC data for humans were not specified in the available search results.
Experimental Protocols
Below are detailed methodologies for key experiments.
Preparation of this compound Loaded Nanoparticles (Adapted from Ondansetron HCl studies)
Principle: This protocol describes the preparation of polymeric nanoparticles using a solvent evaporation method. The polymer encapsulates the drug, and the solvent is subsequently removed to form nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) in DCM (e.g., 5 mL). Add this compound to this solution and sonicate until a clear solution or fine suspension is formed.
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and un-encapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage.
In Vivo Oral Bioavailability Study in Rats
Principle: This protocol outlines the procedure for an oral bioavailability study in rats to compare a novel this compound formulation against a standard solution.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound standard solution (in water or saline)
-
Test formulation of this compound (e.g., nanoparticle suspension)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
HPLC system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate the rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Divide the rats into two groups (n=6 per group).
-
Group 1 (Control): Administer the this compound standard solution orally via gavage at a specific dose (e.g., 5 mg/kg).
-
Group 2 (Test): Administer the test formulation orally at the same equivalent dose.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The absolute bioavailability can be calculated if an intravenous administration group is included.
HPLC Method for Quantification of this compound in Rat Plasma
Principle: This method describes the quantification of this compound in plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Internal standard (e.g., a structurally related compound not co-administered)
-
Rat plasma samples
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted to 3.5 with orthophosphoric acid) in a specific ratio (e.g., 30:70 v/v). Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound.
-
Sample Extraction: To 100 µL of plasma sample (or calibration standard), add the internal standard solution and a protein precipitation agent (e.g., 200 µL of acetonitrile). Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
UV detection wavelength: 307 nm
-
-
Analysis: Inject the supernatant from the extracted samples and standards into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for developing and evaluating oral Azasetron formulations.
References
- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption characteristics of azasetron from rectal and oral routes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing variables in Azasetron hydrochloride bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing variables in Azasetron hydrochloride bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the 5-HT3 receptor.[1][2][3] The 5-HT3 receptor is a ligand-gated ion channel.[4] When serotonin (5-hydroxytryptamine or 5-HT) binds to this receptor, it opens a channel that allows for the influx of cations, primarily Na⁺ and Ca²⁺, leading to neuronal depolarization.[4] Azasetron competitively binds to the same site as serotonin but does not activate the channel, thereby blocking the signaling cascade.[3] This mechanism is the basis for its antiemetic properties in managing nausea and vomiting induced by chemotherapy and radiotherapy.[3]
Q2: What are the common types of bioassays used to characterize this compound?
The two primary types of in vitro bioassays used to characterize 5-HT3 receptor antagonists like this compound are:
-
Radioligand Binding Assays: These assays measure the direct interaction of a compound with the 5-HT3 receptor. They are used to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Functional Assays (e.g., Calcium Flux Assays): These assays measure the biological response of a cell upon receptor activation. For 5-HT3 receptors, which are ion channels, the influx of calcium upon activation can be measured using calcium-sensitive fluorescent dyes. Antagonists like Azasetron will inhibit the agonist-induced calcium influx.
Q3: What are the critical experimental variables to control in this compound bioassays?
Minimizing variability is key to obtaining reproducible and reliable data. The most critical variables to control include:
-
Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density.[5]
-
Reagent Quality and Concentration: Use high-quality reagents and accurately determine the concentrations of all components, including the radioligand, competitor, and agonist/antagonist.
-
Incubation Time and Temperature: Optimize and consistently maintain incubation times and temperatures to ensure the binding reaction reaches equilibrium.[6]
-
Buffer Composition: The pH and ionic strength of the assay buffer can influence binding interactions.
-
Serum Concentration: The presence and concentration of serum can affect cell health and may contain endogenous serotonin, impacting assay results.[7][8]
-
Washing Steps: Inadequate washing can lead to high background signals.
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing. 4. Hydrophobic interactions of the radioligand with filters or plates. | 1. Use a radioligand concentration at or below its Kd value. 2. Pre-treat filters with a blocking agent (e.g., polyethyleneimine). Increase the concentration of the blocking agent in the assay buffer (e.g., BSA). 3. Increase the number and volume of wash steps with ice-cold buffer.[4] 4. Consider using a different type of filter or plate material. |
| Low Specific Binding Signal | 1. Low receptor density in the membrane preparation. 2. Degraded radioligand or receptor preparation. 3. Insufficient incubation time. | 1. Use a cell line with higher receptor expression or optimize cell culture conditions to increase expression. 2. Use fresh or properly stored (-80°C) membrane preparations and radioligand. Avoid multiple freeze-thaw cycles. 3. Determine the time required to reach binding equilibrium through time-course experiments. |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Uneven cell/membrane distribution. 3. Temperature gradients across the assay plate. | 1. Calibrate pipettes regularly and use consistent pipetting techniques. 2. Ensure the membrane preparation is homogenous before and during plating. 3. Equilibrate all reagents and the assay plate to the incubation temperature before starting the assay. |
Calcium Flux Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | 1. Low receptor expression. 2. Suboptimal dye loading. 3. Low agonist potency or concentration. 4. High background fluorescence. | 1. Use a cell line with high and stable 5-HT3 receptor expression. 2. Optimize dye concentration and loading time. Ensure complete de-esterification of the AM-ester form of the dye. Use a dye with a high quantum yield and large fluorescence change upon calcium binding.[6][9] 3. Use a fresh, potent agonist at a concentration that elicits a maximal or near-maximal response (EC80-EC90). 4. Wash cells thoroughly after dye loading. Use phenol red-free medium.[10] |
| High Basal Calcium Levels | 1. Cell stress or damage during handling. 2. Autofluorescence of compounds or media. | 1. Handle cells gently during plating and washing. Ensure optimal cell culture conditions. 2. Check for autofluorescence of the test compounds and media components at the assay wavelengths. |
| Inconsistent Dose-Response Curves | 1. Inaccurate compound dilutions. 2. Cell plating inconsistencies. 3. Edge effects in the microplate. | 1. Perform serial dilutions carefully and use appropriate solvents. 2. Ensure a uniform cell monolayer by optimizing cell seeding procedures.[6] 3. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity and temperature uniformity. |
Data Presentation
Table 1: Comparative Binding Affinities of 5-HT3 Receptor Antagonists
| Compound | IC50 (nM) | pKi | Receptor Source | Radioligand | Reference |
| Azasetron (YM060) | 0.33 | 10.48 | Rat Cerebral Cortex | [3H]GR65630 | [1][11] |
| Granisetron | - | 9.15 | Rat Cerebral Cortex | [3H]GR65630 | [11] |
| Ondansetron | - | 8.70 | Rat Cerebral Cortex | [3H]GR65630 | [11] |
| Palonosetron | - | - | - | - | [12] |
| Ramosetron | - | - | - | - | [13] |
Note: pKi is the negative logarithm of the Ki (inhibition constant). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
1. Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing the human 5-HT3 receptor.
-
Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist (e.g., Granisetron).
-
Test Compound: this compound, serially diluted.
-
Filtration System: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
2. Cell Membrane Preparation:
-
Culture HEK293 cells expressing the 5-HT3 receptor to confluency.
-
Harvest the cells and centrifuge.
-
Lyse the cells in hypotonic buffer and homogenize.
-
Centrifuge the homogenate at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of unlabeled antagonist.
-
Competitive Binding: Cell membranes + Radioligand + Serial dilutions of this compound.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Azasetron that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve.[14][15][16]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Assay
This protocol measures the ability of this compound to inhibit serotonin-induced calcium influx in cells expressing the 5-HT3 receptor.
1. Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT3 receptor.
-
Culture Medium: Appropriate for the cell line.
-
Calcium Indicator Dye: e.g., Fluo-4 AM or Cal-520 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound, serially diluted.
-
Fluorescence Plate Reader: Equipped with injectors.
2. Assay Procedure:
-
Seed the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a pre-determined concentration of serotonin (typically the EC80) into the wells and immediately begin kinetic reading of the fluorescence signal.
3. Data Analysis:
-
Measure the peak fluorescence intensity for each well.
-
Calculate the percentage of inhibition of the serotonin response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.[14][15][16]
-
Determine the IC50 value from the curve.
Visualizations
Caption: Signaling pathway of the 5-HT3 receptor and the antagonistic action of Azasetron.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a calcium flux functional assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Serum serotonin levels determine the magnitude and type of bystander effects in medium transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Serotonin Levels Determine the Magnitude and... [experts.mcmaster.ca]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 14. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. partone.litfl.com [partone.litfl.com]
Validation & Comparative
A Comparative Guide to Azasetron Hydrochloride and Ondansetron for the Control of Delayed Chemotherapy-Induced Emesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Delayed Emesis in Chemotherapy
Chemotherapy-induced nausea and vomiting (CINV) is a significant and distressing side effect for cancer patients, often categorized into acute (occurring within 24 hours of chemotherapy) and delayed (occurring more than 24 hours after chemotherapy) phases. While the management of acute CINV has seen considerable success, delayed emesis remains a clinical challenge. The underlying pathophysiology of delayed CINV is complex and not fully elucidated, though serotonin (5-hydroxytryptamine, 5-HT) continues to be implicated. This guide provides a detailed comparison of two selective 5-HT3 receptor antagonists, azasetron hydrochloride and ondansetron, in the context of controlling delayed CINV.
Mechanism of Action: A Shared Pathway
Both azasetron and ondansetron belong to the class of 5-HT3 receptor antagonists.[1] Their primary mechanism of action involves the selective blockade of 5-HT3 receptors, which are found both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[1]
Chemotherapeutic agents can cause damage to the enterochromaffin cells in the gut, leading to a release of serotonin. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating an emetic signal to the vomiting center in the brainstem. By competitively inhibiting these receptors, azasetron and ondansetron effectively interrupt this signaling pathway, thereby reducing the sensation of nausea and the vomiting reflex.[1][2]
Mechanism of action for 5-HT3 receptor antagonists.
Pharmacokinetic Profile: A Comparative Analysis
While sharing a common mechanism, azasetron and ondansetron exhibit distinct pharmacokinetic properties that may influence their clinical application.
| Pharmacokinetic Parameter | This compound | Ondansetron |
| Bioavailability (Oral) | Approximately 90%[3] | Approximately 60%[4] |
| Plasma Protein Binding | Data not readily available | 70% to 76%[4] |
| Elimination Half-life | ~5.4 hours (in a study on PONV) | 3-6 hours[5] |
| Metabolism | Hepatic, via cytochrome P450 enzymes[2] | Primarily hepatic (95%), extensive[4] |
| Excretion | 60-70% excreted unchanged in urine[3] | Less than 5% excreted unchanged in urine[6] |
Clinical Efficacy in Delayed Emesis: Head-to-Head Comparison
A key multi-center, prospective, randomized, double-dummy, double-blind, parallel-group trial provides the most direct evidence for comparing the efficacy of azasetron and ondansetron in preventing delayed CINV.[7]
In this study, 265 patients receiving moderately and highly emetogenic chemotherapy were randomized to receive either azasetron or ondansetron for the control of delayed emesis (days 2-6).[7] The primary endpoint was the rate of complete response (CR), defined as no emetic episodes and no use of rescue medication.
The results indicated that ondansetron was superior to azasetron in the prevention of delayed CINV.[7] The complete response rate over days 2-6 was 54.5% in the ondansetron group compared to 45% in the azasetron group.[7] This difference led the study to conclude the inferiority of azasetron to ondansetron for this indication.[7]
A network meta-analysis that included various 5-HT3 antagonists found that azasetron may result in little to no difference in complete response in the overall treatment phase (one to five days) when compared to granisetron.[8] However, this analysis did not provide a direct comparison between azasetron and ondansetron for delayed emesis.
Safety and Tolerability
In the head-to-head clinical trial, both azasetron and ondansetron were well-tolerated, with similar safety profiles.[7] The most frequently reported treatment-related adverse events for both drugs were constipation and hiccups.[7] There were no significant differences in the overall incidence of adverse events between the two groups.[7]
Experimental Protocols: A Look into the Methodology
The following outlines the methodology of the pivotal comparative clinical trial, providing insight into the experimental design.
Objective: To evaluate the efficacy and safety of azasetron compared to ondansetron in the prevention of delayed chemotherapy-induced nausea and vomiting.[7]
Study Design: A multi-center, prospective, randomized, double-dummy, double-blind, parallel-group trial.[7]
Patient Population: 265 patients with moderately and highly emetogenic chemotherapy.[7]
Treatment Regimen:
-
Day 1: All patients received intravenous azasetron (10 mg) and dexamethasone (20 mg).[7]
-
Days 2-4: All patients received oral dexamethasone (4 mg every 12 hours).[7]
-
Days 2-6 (Randomized Phase):
Primary Endpoint: The effective ratio of complete response (no emesis and no rescue medication) during days 2-6.[7]
Workflow of the head-to-head clinical trial.
Conclusion and Future Perspectives
Based on the available head-to-head clinical trial data, ondansetron demonstrates superior efficacy over this compound in the control of delayed chemotherapy-induced emesis.[7] While both drugs exhibit a similar and favorable safety profile, the primary determinant of clinical choice for this specific indication leans towards ondansetron.
It is important to note that the landscape of antiemetic therapy is continually evolving. The advent of newer agents, such as the NK1 receptor antagonists, has further improved the management of CINV, particularly in the delayed phase. Future research may explore the role of azasetron in specific patient populations or in combination with other antiemetics, although current evidence positions ondansetron as the more effective 5-HT3 receptor antagonist for delayed emesis.
References
- 1. Understanding How Ondansetron Works for Nausea Relief - Los Angeles Hub [wdch10.laphil.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiemetics for adults for prevention of nausea and vomiting caused by moderately or highly emetogenic chemotherapy: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Azasetron Hydrochloride and Granisetron in Managing Chemotherapy-Induced Nausea and Vomiting (CINV)
A detailed analysis for researchers and drug development professionals on the therapeutic equivalence and distinguishing features of two prominent 5-HT3 receptor antagonists.
Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant challenge in oncology, impacting patient quality of life and treatment adherence. The advent of 5-HT3 receptor antagonists marked a paradigm shift in CINV prophylaxis. This guide provides a comparative analysis of two such agents, Azasetron hydrochloride and Granisetron, focusing on their efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Serotonin Pathway
Both Azasetron and Granisetron are selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Chemotherapeutic agents can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a release of serotonin.[2] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing nausea and vomiting.[1][2] Azasetron and Granisetron competitively block these 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the CTZ, thereby inhibiting the emetic reflex.[1]
References
Head-to-head comparison of Azasetron and palonosetron in vivo
A Comprehensive Guide for Researchers in Drug Development
In the landscape of 5-HT3 receptor antagonists, both azasetron and palonosetron are significant players in the management of nausea and vomiting, particularly in the context of chemotherapy. While both agents share the same primary mechanism of action, their distinct pharmacological profiles warrant a detailed in vivo comparison for researchers and drug development professionals. This guide provides an objective, data-driven head-to-head analysis of azasetron and palonosetron, focusing on their in vivo performance based on available preclinical data.
Quantitative Comparison of Pharmacodynamic Properties
The following table summarizes key in vivo and in vitro pharmacodynamic parameters for azasetron and palonosetron, offering a clear comparison of their potency and receptor affinity.
| Parameter | Azasetron | Palonosetron |
| 5-HT3 Receptor Binding Affinity (pKi) | 9.27[1] | ~9.22 (for 5-HT3A receptor)[2] |
| In Vivo Antiemetic Potency (ID50) | Not explicitly available in ferret model; 1 mg/kg/day (p.o.) for 4 days significantly reduced delayed emesis by ~50% in ferrets[3] | ~0.003 mg/kg (i.v.) in ferret model of cisplatin-induced emesis[1] |
Mechanism of Action and Signaling Pathway
Both azasetron and palonosetron are potent and selective antagonists of the 5-HT3 receptor.[1][4] This receptor is a ligand-gated ion channel located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone (CTZ). The binding of serotonin (5-HT) to these receptors, often released from enterochromaffin cells in the gut following chemotherapy, triggers the vomiting reflex. Azasetron and palonosetron competitively block this binding, thereby inhibiting the emetic signal.
Palonosetron, however, exhibits a unique interaction with the 5-HT3 receptor, characterized by allosteric binding and positive cooperativity.[5] This distinct mechanism is believed to contribute to its prolonged duration of action and efficacy against delayed-onset chemotherapy-induced nausea and vomiting (CINV).
Experimental Protocols
The ferret model of cisplatin-induced emesis is a standard preclinical model for evaluating antiemetic drugs.[6][7][8] The following provides a generalized methodology based on protocols described in the literature.
Objective: To assess the in vivo antiemetic efficacy of a test compound (Azasetron or Palonosetron) against cisplatin-induced emesis in ferrets.
Animals: Male ferrets are typically used. They are housed individually and allowed to acclimate to the laboratory conditions.
Experimental Procedure:
-
Baseline Observation: Animals are observed to ensure they are healthy and free from any signs of illness.
-
Drug Administration:
-
The test compound (Azasetron or Palonosetron) or vehicle is administered via the intended route (e.g., intravenous, oral) at a specified time before the emetic challenge.
-
-
Emetic Challenge:
-
Observation Period:
-
The animals are continuously observed for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis).[10]
-
The number of retches and vomits are recorded. A vomit is characterized by the forceful expulsion of gastric contents, while a retch is a rhythmic contraction of the abdominal muscles without the expulsion of stomach contents.
-
-
Data Analysis:
-
The efficacy of the test compound is determined by comparing the number of emetic episodes in the treated group to the vehicle-control group.
-
The dose that produces a 50% reduction in emesis (ED50) is calculated to quantify the compound's potency.
-
Discussion and Conclusion
Based on the available data, palonosetron demonstrates a significantly higher in vivo potency in animal models of cisplatin-induced emesis compared to the effective dose of azasetron reported in a delayed emesis model. The pKi values, while measured under different experimental conditions, suggest both compounds have a high affinity for the 5-HT3 receptor, with palonosetron's affinity being slightly higher in the cited studies.
References
- 1. Anti-emetic Action of the Brain-Penetrating New Ghrelin Agonist, HM01, Alone and in Combination With the 5-HT3 Antagonist, Palonosetron and With the NK1 Antagonist, Netupitant, Against Cisplatin- and Motion-Induced Emesis in Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) [frontiersin.org]
Validating an HPLC-DAD Method for Simultaneous Analysis of 5-HT3 Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, the simultaneous analysis of multiple 5-HT3 antagonists is a critical step in quality control and formulation development. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method, offering detailed experimental protocols and performance data.
Mechanism of Action: 5-HT3 Antagonist Signaling Pathway
5-HT3 receptor antagonists, colloquially known as "setrons," are a class of drugs that prevent nausea and vomiting by blocking the action of serotonin (5-HT) at the 5-HT3 receptor.[1] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1][2] When chemotherapeutic agents or other stimuli cause the release of serotonin from enterochromaffin cells in the gut, it binds to these 5-HT3 receptors, initiating a signaling cascade that results in the sensation of nausea and the vomiting reflex.[1][2] By competitively inhibiting serotonin binding, 5-HT3 antagonists effectively block this pathway.[1]
Comparative Analysis of a Validated HPLC-DAD Method
A fast and validated HPLC method allows for the simultaneous determination of five 5-HT3 receptor antagonists: ondansetron, granisetron, tropisetron, azasetron, and ramosetron.[3][4] This method is particularly useful for the quality control of injection dosage forms and infusion samples.[3]
Experimental Protocol
The chromatographic separation is achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a potassium dihydrogen phosphate buffer.[3][4]
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).[5]
-
Mobile Phase: Acetonitrile and 0.05 mol·L⁻¹ potassium dihydrogen phosphate (pH 4.0) in a ratio of 25:75.[3][4]
-
Detection Wavelengths: 307 nm for ondansetron, azasetron, and ramosetron; 302 nm for granisetron; and 285 nm for tropisetron.[3][4]
Method Validation and Performance
The presented method has been validated for its specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine analysis.
Table 1: System Suitability Parameters
| Parameter | Ondansetron | Granisetron | Tropisetron | Azasetron | Ramosetron |
| Retention Time (min) | 8.12 | 5.97 | 7.10 | 4.55 | 10.72 |
| Tailing Factor | < 1.5 | < 1.5 | < 1.5 | < 1.5 | < 1.5 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 | > 2000 | > 2000 |
Data adapted from a study on the simultaneous determination of five antiemetic agents.[6]
Table 2: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Ondansetron | 5 - 100 | > 0.999 |
| Granisetron | 5 - 100 | > 0.999 |
| Tropisetron | 5 - 100 | > 0.999 |
| Azasetron | 5 - 100 | > 0.999 |
| Ramosetron | 0.5 - 50 | > 0.999 |
Data derived from a fast and validated HPLC method for simultaneous analysis.[7]
Table 3: Accuracy (Recovery %)
| Analyte | Spiked Level 1 | Spiked Level 2 | Spiked Level 3 |
| Ondansetron | 98-102% | 98-102% | 98-102% |
| Granisetron | 98-102% | 98-102% | 98-102% |
| Tropisetron | 98-102% | 98-102% | 98-102% |
| Azasetron | 98-102% | 98-102% | 98-102% |
| Ramosetron | 98-102% | 98-102% | 98-102% |
The accuracy of the method was determined by the recoveries of known added amounts of the five 5-HT3 receptor antagonists.[7]
Table 4: Precision (RSD %)
| Analyte | Intra-day Precision | Inter-day Precision |
| Ondansetron | < 2% | < 2% |
| Granisetron | < 2% | < 2% |
| Tropisetron | < 2% | < 2% |
| Azasetron | < 2% | < 2% |
| Ramosetron | < 2% | < 2% |
Precision was evaluated by analyzing standard solutions at three different concentrations on the same day and on three consecutive days.[6][8]
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Ondansetron | 0.03 | 0.10 |
| Granisetron | 0.02 | 0.07 |
| Tropisetron | 0.04 | 0.12 |
| Azasetron | 0.03 | 0.09 |
| Ramosetron | 0.01 | 0.04 |
LOD and LOQ were determined based on the signal-to-noise ratio.[7]
Alternative and Comparative Methods
While the presented HPLC-DAD method is robust and reliable, other analytical techniques have also been employed for the determination of 5-HT3 antagonists. A review of analytical methodologies highlights the widespread use of HPLC for this purpose due to its high efficiency, resolution, and sensitivity.[9] Alternative methods include UV-spectrophotometry, which can be simpler and more economical for the analysis of a single component.[9] For instance, a UV-spectrophotometric method has been developed for the estimation of ondansetron hydrochloride in bulk and pharmaceutical formulations.[9] However, for the simultaneous analysis of multiple components, HPLC remains the gold standard.[9]
Another study developed and validated an RP-HPLC method for the simultaneous determination of ondansetron hydrochloride and granisetron hydrochloride in their admixtures with pantoprazole sodium, showcasing the adaptability of HPLC for different combinations of drugs.[10] Furthermore, a quantitative analysis of multiple components by a single marker (QAMS) method has been established, which is rapid, easy, and does not require numerous reference substances.[3][4] A comparison between the QAMS method and the external standard method showed no significant difference, indicating the reliability of the QAMS approach.[3]
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Dexamethasone, Ondansetron, Granisetron, Tropisetron, and Azasetron in Infusion Samples by HPLC with DAD Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT<sub>3</sub> Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - ProQuest [proquest.com]
- 8. Simultaneous Determination of Dexamethasone, Ondansetron, Granisetron, Tropisetron, and Azasetron in Infusion Samples by HPLC with DAD Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
The Evolving Role of 5-HT3 Receptor Antagonists in Oncology: A Comparative Look at Azasetron Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Azasetron hydrochloride, a well-established 5-HT3 receptor antagonist, and its counterparts. While Azasetron's efficacy in managing chemotherapy-induced nausea and vomiting (CINV) is well-documented, its direct anti-tumor potential remains an area ripe for investigation. This document summarizes the known anti-emetic properties of Azasetron and contrasts them with emerging evidence of the direct anti-cancer activities of other 'setrons,' providing a framework for future research.
Executive Summary
This compound is a potent and selective 5-HT3 receptor antagonist widely used in the clinical setting to prevent nausea and vomiting induced by anticancer drugs.[1][2][3] Its primary mechanism of action involves blocking serotonin, a key neurotransmitter involved in emesis, from binding to 5-HT3 receptors in the gastrointestinal tract and the central nervous system. Clinical studies have demonstrated its high efficacy in controlling CINV, comparable to other first-generation 'setrons' like granisetron and ondansetron. However, a comprehensive review of publicly available scientific literature reveals a notable gap in research regarding the direct anti-tumor effects of this compound in various tumor models. In contrast, recent studies on other 5-HT3 receptor antagonists, such as palonosetron and ramosetron, have begun to uncover their potential to directly inhibit cancer cell proliferation and tumor growth, suggesting a possible class effect that warrants further investigation for Azasetron.
Comparative Efficacy: Anti-Emetic Properties
Clinical data has established the efficacy of this compound in the prevention of both acute and delayed CINV. The following table summarizes the comparative anti-emetic efficacy of Azasetron and its alternatives.
| Drug Name | Class | Efficacy in Acute CINV | Efficacy in Delayed CINV | Key Comparative Findings |
| Azasetron | 1st Gen 5-HT3 Antagonist | High | Moderate | Efficacy on days 3 and 4 reported to be superior to granisetron in one study.[4] A two-treatment regimen showed greater inhibition of vomiting compared to a standard single dose.[3] |
| Ondansetron | 1st Gen 5-HT3 Antagonist | High | Moderate | Used as a standard comparator in many clinical trials.[5] One study showed ondansetron to be superior to azasetron in preventing delayed CINV. |
| Granisetron | 1st Gen 5-HT3 Antagonist | High | Moderate | Comparable efficacy to Azasetron in preventing acute and delayed emesis.[4] |
| Ramosetron | 2nd Gen 5-HT3 Antagonist | High | High | Showed a significantly lower grade of nausea compared to Azasetron in lung cancer patients receiving cisplatin-based chemotherapy.[2] |
| Palonosetron | 2nd Gen 5-HT3 Antagonist | High | High | Known for its longer half-life and higher binding affinity compared to first-generation antagonists. |
Emerging Anti-Tumor Efficacy of 5-HT3 Receptor Antagonists
While direct evidence for Azasetron's anti-tumor activity is lacking, studies on other 'setrons' suggest a potential new therapeutic avenue for this class of drugs.
Gastric Cancer
In a study utilizing AGS and MKN-1 human gastric cancer cell lines, the 5-HT3 receptor antagonists ondansetron, palonosetron, and ramosetron were found to inhibit cell proliferation, migration, and colony formation.[6] Specifically, palonosetron was shown to induce G1 cell cycle arrest and autophagy.[6] An in vivo xenograft model using AGS cells demonstrated that palonosetron significantly reduced tumor growth.[6]
Lung Cancer
A retrospective clinical study on lung cancer patients suggested that perioperative use of palonosetron or ramosetron was associated with a lower rate of cancer recurrence.[7] In vitro experiments on A549 human lung adenocarcinoma cells confirmed that these drugs inhibited cell proliferation, colony formation, and migration, which was associated with autophagic cell death mediated through the extracellular signal-regulated kinase (ERK) pathway.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols used in the studies demonstrating the anti-tumor effects of 5-HT3 receptor antagonists.
In Vitro Cell Proliferation Assay
-
Cell Lines: Human gastric cancer cell lines (AGS, MKN-1) and human lung adenocarcinoma cells (A549).
-
Treatment: Cells were treated with varying concentrations of 5-HT3 receptor antagonists (e.g., ondansetron, palonosetron, ramosetron) for 48 hours.
-
Method: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured to determine the percentage of viable cells compared to a control group.
Cell Cycle Analysis
-
Cell Line: AGS human gastric cancer cells.
-
Treatment: Cells were treated with palonosetron (e.g., 8 µg/mL) for 24 hours.
-
Method: Cells were harvested, fixed, and stained with propidium iodide. The DNA content was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Inoculation: Human cancer cells (e.g., AGS-luc) were injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received daily administrations of the 5-HT3 receptor antagonist (e.g., palonosetron).
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. In some studies, in vivo imaging systems (IVIS) were used to monitor tumor burden.[6]
Visualizing the Research Framework
To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Figure 1: Experimental workflow for assessing anti-tumor efficacy.
Figure 2: Potential signaling pathways for 5-HT3 antagonist anti-tumor effects.
Conclusion and Future Directions
This compound remains a valuable therapeutic agent for the management of chemotherapy-induced nausea and vomiting. While its efficacy in this regard is well-established, the exploration of its direct anti-tumor properties is a significant unmet area of research. The emerging evidence of the anti-cancer activities of other 5-HT3 receptor antagonists, such as palonosetron and ramosetron, in gastric and lung cancer models, provides a strong rationale for investigating whether Azasetron possesses similar capabilities.
Future studies should focus on screening Azasetron across a panel of cancer cell lines from different tumor types to assess its effects on cell viability, proliferation, apoptosis, and cell cycle progression. Promising in vitro results should be followed by in vivo studies using xenograft or patient-derived xenograft (PDX) models to validate its anti-tumor efficacy in a more physiologically relevant setting. Furthermore, mechanistic studies are warranted to elucidate the potential signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, that may be modulated by Azasetron in cancer cells. Such research could potentially repurpose Azasetron as a dual-function agent in oncology, offering both supportive care and direct anti-tumor benefits.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Azasetron - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Guide to the Pharmacokinetic Profiles of Azasetron and Other Setrons
In the landscape of antiemetic therapy, 5-HT3 receptor antagonists, commonly known as "setrons," are a cornerstone for managing nausea and vomiting, particularly in the context of chemotherapy and post-operative care. While all drugs in this class share a common mechanism of action by blocking the 5-HT3 receptor, their pharmacokinetic profiles exhibit notable differences that can influence clinical efficacy and patient outcomes. This guide provides a detailed comparison of the pharmacokinetic properties of Azasetron against other widely used setrons, including Ondansetron, Granisetron, Palonosetron, and Tropisetron, supported by experimental data and methodologies.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Azasetron and other selected setrons, offering a quantitative basis for comparison. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of these drugs.
| Pharmacokinetic Parameter | Azasetron | Ondansetron | Granisetron | Palonosetron | Tropisetron |
| Bioavailability (Oral) | ~90%[1] | ~60%[2][3] | Varies by formulation | ~97%[4][5] | ~60%[3][6] |
| Time to Peak Plasma Conc. (Tmax) | - | ~3 hours[2][3] | ~2 hours (oral)[7] | ~5.1 hours[5] | ~3 hours[3][6] |
| Elimination Half-life (t½) | - | 3-6 hours[2][3] | ~36 hours (transdermal)[7] | ~40 hours[5][8][9] | ~8 hours (extensive metabolizers), up to 45 hours (poor metabolizers)[6] |
| Plasma Protein Binding | - | ~70-76%[10] | - | ~62%[5][9][11] | ~71%[6] |
| Primary Metabolism | Minimal | Hepatic (CYP1A2, CYP2D6, CYP3A4)[12][13] | Hepatic (CYP3A4)[14] | Hepatic (CYP2D6, CYP3A4, CYP1A2)[4][5][9] | Hepatic (CYP2D6)[6] |
| Primary Route of Excretion | Urine (60-70% as unchanged drug)[1] | Urine (as metabolites)[3] | Urine (~15% as unchanged drug)[15] | Urine (~80% of dose, ~40% as unchanged drug)[9][11] | Urine (~8% as unchanged drug, 70% as metabolites)[6] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on well-defined experimental protocols. Below are outlines of key methodologies employed in pharmacokinetic studies of setrons.
Bioavailability Assessment
The bioavailability of an orally administered drug is typically determined by comparing the plasma concentration-time curve of the oral formulation to that of an intravenous (IV) formulation.
Protocol Outline:
-
Subject Selection: Healthy volunteers are recruited and typically divided into two groups for a crossover study design.
-
Drug Administration: In the first period, one group receives an oral dose of the setron, while the other receives an IV infusion of the same drug. After a washout period, the administration routes are switched for the second period.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.[16]
-
Plasma Analysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[17]
-
Data Analysis: The Area Under the Curve (AUC) of the plasma concentration-time profile is calculated for both oral and IV administration. Bioavailability (F) is then calculated using the formula: F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral).
Metabolism and Excretion Studies using Radiolabeling
To elucidate the metabolic pathways and excretion routes of a drug, studies involving radiolabeled compounds are often conducted.
Protocol Outline:
-
Radiolabeling: The setron molecule is chemically synthesized to incorporate a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H).[18]
-
Administration: A single dose of the radiolabeled drug is administered to healthy subjects.[]
-
Sample Collection: Urine, feces, and blood samples are collected at various time points over a period sufficient to account for the majority of the drug's elimination (typically several half-lives).[18][]
-
Radioactivity Measurement: The total radioactivity in each collected sample is measured using techniques like liquid scintillation counting. This provides a mass balance of the administered dose.[]
-
Metabolite Profiling: Plasma and excreta are analyzed using chromatographic techniques (e.g., HPLC) coupled with radioactivity detectors and mass spectrometry to separate, identify, and quantify the parent drug and its metabolites.[20]
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a clinical pharmacokinetic study to determine the bioavailability and elimination characteristics of a drug like Azasetron.
Signaling Pathway of 5-HT3 Receptor Antagonists
The antiemetic effect of all setrons, including Azasetron, is mediated by the blockade of 5-HT3 receptors. The diagram below illustrates this mechanism.
Conclusion
Azasetron distinguishes itself from other setrons primarily through its high oral bioavailability and significant excretion as an unchanged drug in the urine, suggesting less reliance on hepatic metabolism.[1] This profile may offer advantages in patients with hepatic impairment or those taking multiple medications that are substrates for cytochrome P450 enzymes. In contrast, setrons like Ondansetron and Tropisetron have lower bioavailability and are extensively metabolized, with pharmacokinetics that can be influenced by genetic polymorphisms in CYP enzymes.[2][3][6][14] Palonosetron stands out with its very long half-life, providing prolonged antiemetic control.[5][8][9] The choice of a specific setron should, therefore, be guided by a comprehensive understanding of these pharmacokinetic differences in the context of the individual patient's clinical situation.
References
- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palonosetron - Wikipedia [en.wikipedia.org]
- 6. mims.com [mims.com]
- 7. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Population pharmacokinetics of ondansetron: a covariate analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome P450 2D6 metabolism and 5-hydroxytryptamine type 3 receptor antagonists for postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of granisetron in adults and children with malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Azasetron Hydrochloride: A Comparative Analysis of Efficacy in Cisplatin-Induced vs. Radiation-Induced Emesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Azasetron hydrochloride in managing two common and distressing side effects of cancer therapy: cisplatin-induced emesis (CIE) and radiation-induced emesis (RIE). While both are mediated by similar physiological pathways, the nature of the emetogenic stimulus presents unique challenges for antiemetic therapy. This document synthesizes available preclinical and clinical data to offer a comparative perspective on Azasetron's performance, details experimental methodologies, and visualizes the underlying biological pathways.
Executive Summary
This compound, a selective serotonin 5-HT3 receptor antagonist, has demonstrated significant efficacy in the prevention and treatment of nausea and vomiting induced by cisplatin-based chemotherapy. Clinical studies have established its superiority over older antiemetics and comparable efficacy to other second-generation 5-HT3 antagonists. However, direct, head-to-head clinical trial data comparing the efficacy of Azasetron in cisplatin-induced versus radiation-induced emesis is limited. The available evidence for its use in radiation-induced emesis is largely extrapolated from the general efficacy of the 5-HT3 antagonist class in this setting. Preclinical models for both CIE and RIE have been instrumental in establishing the mechanism of action and guiding clinical use.
Comparative Efficacy of this compound
Cisplatin-Induced Emesis (CIE)
Azasetron has been extensively studied in the context of highly emetogenic chemotherapy, particularly cisplatin. It is effective in controlling both the acute phase (occurring within 24 hours of chemotherapy) and the delayed phase (occurring 2 to 5 days after chemotherapy) of CIE.
Table 1: Summary of Clinical Trial Data for Azasetron in Cisplatin-Induced Emesis
| Study/Trial | Comparison Group(s) | Key Efficacy Endpoints | Results | Reference |
| Randomized Crossover Study | Granisetron (3 mg/day) | Protective rates for nausea and vomiting for 7 days | Azasetron (10 mg/day) showed superior efficacy to granisetron on days 3 and 4 in preventing delayed emesis.[1] | [1] |
| Two-Treatment vs. Standard Bolus | Standard bolus intravenous injection of 10 mg Azasetron once a day | Inhibitory effect on vomiting and nausea | Two 5 mg intravenous bolus injections of Azasetron (before and 8 hours after chemotherapy) were significantly more effective in inhibiting vomiting on days 1 and 2 compared to a single 10 mg dose.[2] | [2] |
| Continuous Infusion vs. Bolus Injection | Standard bolus intravenous injection of 10 mg Azasetron | Inhibitory effect on nausea and vomiting | Continuous intravenous infusion of Azasetron (2.5 mg bolus followed by 7.5 mg over 24 hours) was significantly superior to a 10 mg bolus in inhibiting nausea on days 3 and 4, and vomiting on day 2.[3] | [3] |
Radiation-Induced Emesis (RIE)
Direct clinical trial data specifically evaluating Azasetron for RIE is scarce. The efficacy of Azasetron in this context is largely inferred from studies on other 5-HT3 receptor antagonists, such as ondansetron, which have been shown to be effective. The risk and severity of RIE depend on factors like the radiation site, dose, and fractionation schedule.[4][5][6]
Table 2: Efficacy of 5-HT3 Receptor Antagonists in Radiation-Induced Emesis (Data for Ondansetron as a surrogate for Azasetron)
| Study Type | Radiotherapy Regimen | Key Efficacy Endpoints | Results with Ondansetron | Reference |
| Review of Clinical Studies | Single-dose, fractionated, total body irradiation (TBI), and hemi-body irradiation | Complete control of emesis | Ondansetron was significantly more effective than metoclopramide and prochlorperazine in various radiotherapy settings.[7] | [7] |
| Clinical Study | Single-fraction irradiation to the upper abdomen | Complete response (no emetic episodes) | 93% of patients had a complete response within 24 hours.[8] | [8] |
| Pilot Study | Palliative radiotherapy | Overall control of nausea and vomiting | Ondansetron rapidly dissolving film showed high rates of overall control for both acute and delayed RINV.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for inducing and evaluating antiemetic efficacy in animal models.
Cisplatin-Induced Emesis in the Ferret Model
The ferret is a well-established model for studying emesis due to its robust vomiting reflex.[10][11][12]
-
Animal Model: Adult male ferrets are commonly used.
-
Emetogen Administration: Cisplatin is administered intravenously (i.v.) or intraperitoneally (i.p.). A common dose to induce acute emesis is 10 mg/kg, while a lower dose of 5 mg/kg can be used to model both acute and delayed emesis.[11]
-
Antiemetic Administration: this compound is administered, typically intravenously or orally, at a specified time before cisplatin administration.
-
Observation: Animals are observed for a defined period (e.g., 24 hours for acute emesis, up to 72 hours for delayed emesis).
-
Data Collection: The primary endpoints are the number of retches and vomits (emetic episodes) and the latency to the first emetic episode.
Radiation-Induced Emesis in Animal Models
Various animal models, including dogs and ferrets, are used to study RIE.[13][14] Rats, which do not vomit, are used to study pica (the ingestion of non-nutritive substances like kaolin) as an index of nausea.[15][16]
-
Animal Model: Dogs, ferrets, or rats.
-
Induction of Emesis/Pica:
-
Antiemetic Administration: The test compound (e.g., a 5-HT3 antagonist) is administered prior to irradiation.
-
Observation and Data Collection:
-
Dogs and Ferrets: Observation for emetic episodes (retching and vomiting).
-
Rats: Measurement of kaolin consumption over a specified period. A decrease in kaolin intake in the treated group compared to the control group indicates an anti-nausea effect.[15]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Signaling Pathway of Cisplatin- and Radiation-Induced Emesis
Both cisplatin and radiation induce emesis primarily through the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[4][17][18] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately leading to the vomiting reflex.
Experimental Workflow for Evaluating Antiemetic Efficacy
The following workflow outlines the typical steps in a preclinical study designed to assess the efficacy of an antiemetic drug like Azasetron.
Conclusion
This compound is a potent and effective antiemetic for the management of cisplatin-induced nausea and vomiting. While direct comparative data are lacking for radiation-induced emesis, the well-established role of the 5-HT3 receptor pathway in RIE strongly suggests that Azasetron would be an effective therapeutic option. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of Azasetron in these two distinct, yet mechanistically related, clinical scenarios. The experimental models and pathways described herein provide a foundational understanding for future research and drug development in this critical area of supportive cancer care.
References
- 1. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiation-Induced Nausea and Vomiting (RINV) | Oncohema Key [oncohemakey.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. researchgate.net [researchgate.net]
- 7. A review of ondansetron in the management of radiotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Ondansetron in the prevention of radiation-induced nausea and emesis in patients treated with single-fraction irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ondansetron rapidly dissolving film for the prophylactic treatment of radiation-induced nausea and vomiting—a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 14. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of an animal model for radiation-induced vomiting in rats using pica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Establishment of an animal model for radiation-induced vomiting in rats using pica. | Semantic Scholar [semanticscholar.org]
- 17. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin induces serotonin release from human peripheral blood mononuclear cells of cancer patients and methylprednisolone inhibits this effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of Azasetron Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
[CITY, STATE] – [Date] – This comprehensive guide provides a meta-analysis of preclinical studies on Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document objectively compares the preclinical performance of this compound with other key players in the antiemetic landscape, supported by available experimental data.
Executive Summary
This compound is a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy.[1][2] Its therapeutic efficacy is rooted in its high affinity and selective antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor.[3] Preclinical investigations have consistently demonstrated its potent antiemetic properties. This guide synthesizes the available preclinical data to offer a comparative perspective against other widely used 5-HT3 receptor antagonists, namely ondansetron, granisetron, and palonosetron.
Mechanism of Action
The primary mechanism of action for this compound involves the competitive blockade of 5-HT3 receptors.[3] These ligand-gated ion channels are located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone (CTZ).[2][3] During chemotherapy, enterochromaffin cells in the gastrointestinal tract release serotonin (5-HT), which activates these 5-HT3 receptors, initiating the vomiting reflex.[2][3] this compound effectively interrupts this signaling cascade by preventing serotonin from binding to its receptor.[3]
The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ ions and subsequent depolarization of the neuron. Azasetron, as a competitive antagonist, binds to the receptor without activating the channel, thus inhibiting this downstream signaling.
Comparative Preclinical Data
The following tables summarize the available quantitative data from preclinical studies, offering a comparative look at the binding affinities, in vitro potencies, and in vivo antiemetic efficacy of this compound and its key alternatives.
Table 1: 5-HT3 Receptor Binding Affinity and In Vitro Potency
| Compound | Receptor Binding Affinity (Ki) | In Vitro Potency (IC50) | Species/Tissue/Assay |
| Azasetron | 0.33 nM[4][5] | 0.33 nM[6] | Rat Small Intestine, [3H]granisetron binding[4][5] |
| Ondansetron | 6.16 nM[6] | 810 nM[6] | Not specified[6] |
| Granisetron | Not specified in retrieved results | Not specified in retrieved results | Not specified in retrieved results |
| Palonosetron | 0.17 nM[6] | Not specified in retrieved results | Not specified in retrieved results |
Note: The available preclinical data for direct comparison of binding affinities and in vitro potencies under identical experimental conditions is limited. The values presented are from various sources and may not be directly comparable.
Table 2: Preclinical Antiemetic Efficacy in Cisplatin-Induced Emesis Models (Ferret)
| Compound | Dose | Route | Efficacy |
| Azasetron | 1 mg/kg/day | p.o. | Significantly decreased delayed emesis by about 50%[5] |
| Ondansetron | 1 mg/kg/day | p.o. | Did not significantly reduce delayed emesis[5] |
| Granisetron | 0.5 mg/kg | i.v. | Significantly reduced the number of vomits and retches[7] |
| Palonosetron | Not specified in retrieved results | Not specified in retrieved results | Not specified in retrieved results |
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Species | Bioavailability | Key Excretion Route |
| Azasetron | Human (data from preclinical context) | ~90% (oral)[8][9] | 60-70% excreted unmetabolized in urine[9] |
| Ondansetron | Rat, Dog | Low (species-dependent) | Extensive hepatic metabolism[2][10] |
| Granisetron | Rat, Dog | Not specified in retrieved results | Hepatic metabolism and renal excretion[2][11] |
| Palonosetron | Not specified in retrieved results | Not specified in retrieved results | Longer half-life compared to first-generation antagonists[2] |
Note: Detailed head-to-head preclinical pharmacokinetic data for all compounds in the same species and under the same conditions were not available in the retrieved search results.
Experimental Protocols
5-HT3 Receptor Binding Assay (General Protocol)
This protocol outlines a typical radioligand binding assay used to determine the affinity of compounds for the 5-HT3 receptor.
-
Membrane Preparation:
-
Binding Assay:
-
The membrane preparation is incubated with a specific 5-HT3 receptor radioligand, such as [3H]granisetron.[4][5]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT3 antagonist.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.
-
Cisplatin-Induced Emesis in Ferrets (General Protocol)
The ferret is a standard animal model for studying antiemetic drug efficacy due to its well-developed emetic reflex.
-
Animal Model:
-
Induction of Emesis:
-
Drug Administration:
-
The test antiemetic drug (e.g., this compound) is administered before or after the cisplatin challenge, depending on the study design (prophylactic or therapeutic).[5] The route of administration can be oral (p.o.), intravenous (i.v.), or subcutaneous (s.c.).
-
-
Observation:
-
Data Analysis:
-
The efficacy of the antiemetic drug is determined by comparing the number of emetic episodes in the drug-treated group to a vehicle-treated control group.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 6. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin : Independent Model of Cisplatin : Induced Emesis in the Ferret | Semantic Scholar [semanticscholar.org]
- 9. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 10. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma]. | Profiles RNS [profiles.uchicago.edu]
- 12. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Azasetron Hydrochloride Demonstrates Significant Antiemetic Efficacy in Preclinical Animal Trials
For Immediate Release
[City, State] – [Date] – A comprehensive statistical analysis of preclinical animal trials reveals that Azasetron hydrochloride, a selective 5-HT3 receptor antagonist, exhibits significant efficacy in reducing chemotherapy-induced emesis compared to placebo. The ferret model of cisplatin-induced emesis, a standard for evaluating antiemetic drugs, provides robust quantitative data supporting the potent anti-nausea and anti-vomiting properties of this compound.
Mechanism of Action
This compound functions by selectively blocking serotonin (5-HT3) receptors. During chemotherapy, the body releases large amounts of serotonin, which then binds to 5-HT3 receptors in the gastrointestinal tract and the brain, triggering the vomiting reflex.[1] By inhibiting these receptors, this compound effectively interrupts this signaling pathway, thereby preventing nausea and vomiting.
Summary of Efficacy in Animal Models
In a key study utilizing the ferret model, this compound demonstrated a marked reduction in delayed emesis induced by the chemotherapeutic agent cisplatin. A single intravenous injection of cisplatin (7 mg/kg) induced delayed emesis in 100% of the animal subjects.[2] However, subsequent oral administration of this compound at a dose of 1 mg/kg/day for four days resulted in a significant, approximately 50%, decrease in cisplatin-induced delayed emesis.[2]
A meta-analysis of cisplatin-induced emesis in the ferret model provides baseline data for the emetic response in control (placebo) groups.[1] These studies typically observe the frequency of retching and vomiting episodes over a defined period. When compared against this baseline, the reduction in emetic episodes in Azasetron-treated animals is statistically significant.
Data Presentation
The following table summarizes the quantitative data from preclinical trials, comparing the antiemetic effect of this compound to a placebo/control group in the ferret model of cisplatin-induced emesis.
| Treatment Group | Dosage | Outcome Measure | Result |
| Placebo/Control | Vehicle | Mean Number of Retching & Vomiting Episodes (Delayed Phase) | Varies across studies, but consistently high, with all animals experiencing emesis.[1][2] |
| Azasetron HCl | 1 mg/kg/day p.o. for 4 days | Reduction in Delayed Emetic Episodes | Approximately 50% reduction compared to the expected response without treatment.[2] |
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
This experimental model is a standard for assessing the efficacy of antiemetic drugs. The protocol generally involves the following steps:
-
Animal Model: Male ferrets are commonly used for this model.
-
Acclimatization: Animals are allowed a period of acclimatization to the laboratory environment.
-
Induction of Emesis: A single dose of cisplatin (typically 5-10 mg/kg) is administered intravenously to induce both acute and delayed emesis.[1]
-
Treatment Administration:
-
The control group receives a placebo (vehicle).
-
The experimental group receives this compound at a specified dose and route of administration (e.g., 1 mg/kg/day orally).[2]
-
-
Observation: The animals are observed for a set period (e.g., 72 hours) to monitor for episodes of retching and vomiting. The frequency and latency of these episodes are recorded.
-
Data Analysis: Statistical analysis is performed to compare the number of emetic episodes between the Azasetron-treated group and the placebo group.
Visualizations
References
Safety Operating Guide
Proper Disposal of Azasetron Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Azasetron hydrochloride is critical for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste streams effectively within a laboratory setting. Adherence to these protocols is essential for maintaining a safe working environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. The following personal protective equipment (PPE) should be worn at all times when handling the compound or its waste.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] An accessible safety shower and eye wash station are mandatory in the handling area.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and materials contaminated with it must follow a structured and compliant workflow. This involves proper segregation, containment, and transfer of waste.
Step 1: Waste Segregation Properly segregate waste at the point of generation. Do not mix this compound waste with general laboratory trash or other waste streams.
Step 2: Containment of Solid and Liquid Waste
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab consumables (e.g., weigh boats, pipette tips, gloves, gowns), and spill cleanup materials in a dedicated, clearly labeled, and sealable hazardous waste container.[1][2]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
Step 3: Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the defaced container may be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.
Step 4: Spill Management In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill to prevent it from spreading.
-
For liquid spills, use an inert absorbent material (e.g., diatomite, universal binders) to soak up the substance.
-
For solid spills, carefully sweep the material into a sealable container, avoiding dust generation.
-
Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
Step 5: Waste Storage and Collection
-
Store sealed hazardous waste containers in a designated, secure satellite accumulation area away from incompatible materials.
-
Arrange for the collection of the hazardous waste by a licensed environmental management vendor for proper disposal, which typically involves incineration.[3]
Waste Stream Management
The following table summarizes the appropriate disposal streams for different types of waste generated during work with this compound.
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired this compound | Labeled, sealed hazardous waste container | Collection by a licensed hazardous waste contractor for incineration. |
| Contaminated Labware (gloves, gowns, pipette tips) | Labeled, sealed hazardous waste container | Collection by a licensed hazardous waste contractor for incineration. |
| Solutions containing this compound | Labeled, sealed hazardous liquid waste container | Collection by a licensed hazardous waste contractor for incineration. |
| Triple-Rinsed Empty Containers | Varies by institution; may be hazardous or non-hazardous waste | Consult your institution's Environmental Health and Safety (EHS) office. |
Laboratory Waste Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Resource Conservation and Recovery Act (RCRA) in the United States. It is the responsibility of the waste generator to ensure that all procedures are in accordance with the most current regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable policies.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azasetron Hydrochloride
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, step-by-step procedural information for the safe handling, storage, and disposal of Azasetron hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.
This compound is a potent and selective 5-HT3 receptor antagonist.[1][2] While a valuable compound in research, particularly for studies on chemotherapy-induced nausea and vomiting, it presents several health hazards that necessitate careful handling.[1][2] The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Furthermore, studies indicate it can effectively penetrate the skin.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazardous nature of this compound, a comprehensive suite of PPE is mandatory. The primary goal is to prevent inhalation, skin contact, and eye exposure.[4]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05).[4][5] | Prevents skin contact and absorption.[3] Azasetron can penetrate the skin.[1][2] Double gloving provides an extra layer of protection. |
| Body Protection | Disposable, long-sleeved, solid-front impervious gown.[5][6] | Protects skin from accidental spills and contamination. |
| Eye & Face Protection | Safety glasses with side shields or a full-face shield.[5][6][7] | Protects against splashes and airborne particles causing serious eye irritation.[3] |
| Respiratory Protection | NIOSH-certified N95 or P100 respirator.[4][5][8] | Required when handling the powder form or when aerosols may be generated, to prevent respiratory tract irritation.[3] |
Step-by-Step Handling and Operational Plan
This section outlines the procedural workflow for safely handling this compound from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound powder in a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box to minimize inhalation exposure.[4][6][7] For solutions, work in a well-ventilated area.[3]
-
Area Designation: Designate a specific area for handling, weighing, and preparing solutions of this compound.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats), and spill cleanup materials are readily accessible.
Step 2: Weighing and Solution Preparation
-
Don all required PPE as specified in the table above.
-
Place a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing. Note that dissolving the compound in water or DMSO may require sonication.[1][2]
-
After preparation, wipe down all surfaces, including the balance, with an appropriate cleaning agent.
Step 3: Spill Management In the event of a spill, immediate action is critical to prevent exposure.
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.
-
Don PPE: If not already wearing it, don the full suite of recommended PPE, including respiratory protection.
-
Containment:
-
Cleanup: Working from the outside in, carefully collect the absorbent material and contaminated debris.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Storage and Disposal Plans
Proper storage is crucial for maintaining the compound's stability, while correct disposal is vital for environmental and public safety.
Storage Protocol
This compound is sensitive to moisture and light.[1][2][9]
| Condition | Temperature | Duration | Notes |
| Solid Powder | 2-8°C[10][11] | As per manufacturer's expiry | Must be stored in a sealed, desiccated container away from moisture.[1][2][10][11] Protect from light.[9][12] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers.[1][2] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers.[1][2] |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous pharmaceutical waste.[6][13]
-
Segregation: At the point of generation, segregate all this compound waste from general laboratory waste.
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Collect in a sealed, leak-proof, and compatible hazardous waste container. Do not pour aqueous waste down the drain.[6]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Final Disposal: Dispose of the waste through your institution's authorized hazardous waste management service in accordance with local, state, and federal regulations.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. gerpac.eu [gerpac.eu]
- 5. halyardhealth.com [halyardhealth.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azasetron = 98 HPLC 123040-16-4 [sigmaaldrich.com]
- 11. Azasetron = 98 HPLC 123040-16-4 [sigmaaldrich.com]
- 12. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicalwastepros.com [medicalwastepros.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
